PACE4 Inhibitory peptide C23
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H90N14O8 |
|---|---|
Peso molecular |
1027.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(4-carbamimidoylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C51H90N14O8/c1-28(2)23-38(59-33(11)66)46(69)62-40(25-30(5)6)48(71)64-41(26-31(7)8)49(72)63-39(24-29(3)4)47(70)60-37(16-14-22-57-51(55)56)45(68)65-42(32(9)10)50(73)61-36(15-12-13-21-52)44(67)58-27-34-17-19-35(20-18-34)43(53)54/h17-20,28-32,36-42H,12-16,21-27,52H2,1-11H3,(H3,53,54)(H,58,67)(H,59,66)(H,60,70)(H,61,73)(H,62,69)(H,63,72)(H,64,71)(H,65,68)(H4,55,56,57)/t36-,37-,38+,39-,40-,41-,42-/m0/s1 |
Clave InChI |
UFNWIBYSOUCSGW-CNXVDZONSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of PACE4 as a Therapeutic Target in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4 (Paired basic Amino acid Cleaving Enzyme 4), is emerging as a compelling therapeutic target in oncology. As a member of the proprotein convertase family, PACE4 is a serine protease responsible for the post-translational modification and activation of a wide array of precursor proteins.[1] Upregulated expression and activity of PACE4 have been increasingly implicated in the pathobiology of several cancers, most notably prostate cancer. Its role in processing key substrates involved in tumor growth, invasion, and metastasis underscores its potential as a valuable target for novel anti-cancer therapies.[2][3] This technical guide provides an in-depth overview of the core findings related to PACE4's role in cancer, the development of its inhibitors, and the preclinical evidence supporting its therapeutic targeting. We present detailed experimental protocols, quantitative data from key studies, and visual representations of its signaling pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive resource for advancing PACE4-targeted therapeutics.
PACE4 Expression and Oncogenic Role in Cancer
Elevated expression of PACE4 has been documented in various malignancies, where it often correlates with more aggressive disease and poorer prognosis.
PACE4 Expression Across Different Cancer Types
Immunohistochemical and molecular analyses have revealed differential expression patterns of PACE4 in cancerous tissues compared to their normal counterparts.
| Cancer Type | PACE4 Expression Status | Key Findings |
| Prostate Cancer | Overexpressed | PACE4 mRNA levels are significantly increased in prostate tumors and correlate with higher Gleason scores.[4] The oncogenic isoform, PACE4-altCT, is also strongly upregulated at both the mRNA and protein levels in prostate cancer tissues.[5] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed | Positive PACE4 expression was observed in 64.5% of NSCLC patients and was significantly associated with lymph node metastasis and clinical stage.[6] |
| Ovarian Cancer | Downregulated in some contexts | While some studies show increased expression in primary tumors, others report reduced PACE4 expression in ovarian cancer cells due to epigenetic silencing via DNA hypermethylation and histone deacetylation.[7][8] |
| Other Cancers | Expressed | The PACE4-altCT isoform has been detected in pancreatic, lung, and thyroid cancers.[5] |
The Oncogenic Isoform: PACE4-altCT
A significant discovery in PACE4 biology is the identification of an oncogenic splice variant, PACE4-altCT. This isoform arises from DNA methylation-sensitive alternative splicing of the terminal exon.[5]
Key characteristics of PACE4-altCT:
-
Intracellular Retention: Unlike the full-length PACE4, PACE4-altCT is retained within the cell and not secreted.[1]
-
Enhanced Autoactivation: It displays an enhanced auto-activating process.[5]
-
Key Substrate Processing: PACE4-altCT is responsible for the increased processing of pro-growth differentiation factor 15 (pro-GDF15).[5]
-
Role in Proliferation: This isoform strongly regulates sustained cell proliferation and is considered a key molecular target for PACE4 inhibitors.[5]
The PACE4 Signaling Axis in Cancer
PACE4 exerts its pro-tumorigenic effects through the proteolytic activation of a range of substrate proteins involved in critical cancer-related signaling pathways.
Upstream Regulation of PACE4
The expression of PACE4 in cancer cells is controlled by both genetic and epigenetic mechanisms.
-
Transcriptional Regulation: The E2F family of transcription factors, particularly E2F1, E2F2, and E2F3, can upregulate PACE4 expression by binding to consensus sites in its promoter region.[9] This links PACE4 expression to cell cycle progression and proliferation pathways often deregulated in cancer.
-
Epigenetic Regulation: In some cancers, such as ovarian cancer, PACE4 expression is silenced through hypermethylation of its promoter and histone deacetylation.[7][8] Conversely, in prostate cancer, a distinct intra-exonic DNA methylation pattern modulates the splicing to produce the oncogenic PACE4-altCT isoform.[5]
Downstream Substrates and Signaling Pathways
The primary function of PACE4 is to cleave and activate precursor proteins. The identification of its substrates is key to understanding its role in cancer.
-
Growth Differentiation Factor 15 (GDF15): The processing of pro-GDF15 is dramatically increased by the intracellularly retained PACE4-altCT isoform, promoting cancer cell growth.[5]
-
Matrix Metalloproteinases (MMPs): PACE4 is implicated in the activation of MMPs, such as MMP-11 (stromelysin-3), which are crucial for tumor invasion and metastasis.[9]
-
Other Potential Substrates: A variety of other proteins involved in cell growth, adhesion, and invasion are putative substrates for PACE4, contributing to a multifaceted role in tumor progression.[3]
Below is a diagram illustrating the central role of PACE4 in cancer signaling.
Development of PACE4 Inhibitors
The validation of PACE4 as a therapeutic target has spurred the development of inhibitory molecules, primarily peptide-based compounds.
Peptidomimetic Inhibitors
A leading class of PACE4 inhibitors is based on a multi-leucine peptide scaffold. Through a peptidomimetic approach, analogs with improved potency and stability have been generated.
| Inhibitor | Structure | Ki for PACE4 (nM) | IC50 (DU145 cells, µM) | IC50 (LNCaP cells, µM) |
| ML-inhibitor (control) | Ac-LLLLRVKR-NH₂ | 22 ± 6 | - | - |
| Ac-[DLeu]LLLRVK-Amba (C23) | Ac-[DLeu]LLLRVK-Amba | 4.9 ± 0.9 | 25 ± 10 | 40 ± 10 |
Data compiled from Levesque et al. (2015).[8]
The peptidomimetic analog, Ac-[DLeu]LLLRVK-Amba (also referred to as C23), demonstrates a significant increase in inhibitory potency compared to the parent multi-Leu peptide.[8]
In Vivo Efficacy of PACE4 Inhibitors
Preclinical studies using xenograft models have provided compelling evidence for the anti-tumor activity of PACE4 inhibitors.
| Animal Model | Cancer Cell Line | Treatment | Dosage | Key Findings |
| Athymic Nude Mice | LNCaP (Prostate Cancer) | Ac-[DLeu]LLLRVK-Amba (C23) | 2 mg/kg, daily i.v. | Significantly inhibited tumor progression, with tumor volumes reduced by 60% over 18 days of treatment.[8] |
These in vivo studies demonstrate that systemic administration of PACE4 inhibitors can effectively curb tumor growth, supporting their further development as therapeutic agents.[8][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PACE4.
In Vitro PACE4 Enzymatic Activity Assay (Fluorogenic Substrate)
This protocol describes a method to measure the enzymatic activity of purified PACE4 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human PACE4
-
Fluorogenic peptide substrate (e.g., Mca-Arg-Val-Lys-Arg-AMC)
-
Assay Buffer: 100 mM HEPES, 10 mM CaCl₂, 0.01% Brij-35, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the recombinant PACE4 to the desired concentration in cold Assay Buffer.
-
In a 96-well black microplate, add the desired volume of Assay Buffer.
-
Add the PACE4 enzyme solution to the wells.
-
To initiate the reaction, add the fluorogenic peptide substrate to each well. The final substrate concentration should be at or below its Km value for linear kinetics.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. This rate is proportional to the PACE4 enzyme activity.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of PACE4 inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
PACE4 inhibitor (e.g., Ac-[DLeu]LLLRVK-Amba)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PACE4 inhibitor in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).
-
Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model in mice to evaluate the in vivo efficacy of PACE4 inhibitors.[8][11]
Materials:
-
Male immunodeficient mice (e.g., athymic nude or NSG mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel (optional, can enhance tumor take rate)
-
PACE4 inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the prostate cancer cells to the desired number.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PACE4 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intravenous injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: Volume = (length × width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
The following diagram illustrates the general workflow for evaluating a PACE4 inhibitor.
Western Blot Analysis
This protocol is for detecting the expression of PACE4 and downstream signaling proteins in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PACE4, anti-GDF15, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Immunohistochemistry (IHC)
This protocol is for the detection and localization of PACE4 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal serum)
-
Primary antibody (anti-PACE4)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary anti-PACE4 antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash the sections with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the sections.
-
Apply the DAB chromogen substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
Clinical Landscape
To date, there are no registered clinical trials specifically targeting PACE4. However, the broader class of proprotein convertase inhibitors is being explored in oncology. For instance, inhibitors of furin, another proprotein convertase, have been investigated in preclinical cancer models and have shown promise in reducing tumor growth and invasion.[12][13] The development of a vaccine that inhibits furin production has undergone Phase I clinical trials for advanced cancers.[12] These efforts provide a framework and rationale for the clinical translation of PACE4-specific inhibitors.
Conclusion and Future Directions
The accumulating evidence strongly supports the role of PACE4 as a key player in the progression of several cancers, particularly prostate cancer. Its specific upregulation in tumors and its function in activating pro-tumorigenic substrates make it an attractive and promising therapeutic target. The development of potent and stable peptidomimetic inhibitors has demonstrated significant anti-tumor efficacy in preclinical models, paving the way for further development.
Future research should focus on:
-
Expanding the Substrate Profile: A comprehensive identification of all relevant PACE4 substrates in different cancer contexts will provide a deeper understanding of its mechanisms of action and may reveal new therapeutic opportunities.
-
Development of Small Molecule Inhibitors: While peptide-based inhibitors have shown promise, the development of orally bioavailable small molecule inhibitors would be a major advancement for clinical application.
-
Combination Therapies: Investigating the synergistic effects of PACE4 inhibitors with existing cancer therapies, such as chemotherapy or androgen deprivation therapy, could lead to more effective treatment regimens.
-
Clinical Translation: The progression of the most promising PACE4 inhibitors into early-phase clinical trials is the ultimate goal to validate its therapeutic potential in cancer patients.
References
- 1. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transport and equilibrium uptake of a peptide inhibitor of PACE4 into articular cartilage is dominated by electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 6. Expression of paired basic amino acid-cleaving enzyme 4 (PACE4) correlated with prognosis in non-small cell lung cancer (NSCLC) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. In Vitro Assay of Cancer Cells [bio-protocol.org]
- 10. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. The possible role furin and furin inhibitors in endometrial adenocarcinoma: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Rationale for Targeting PACE4 in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate cancer remains a significant global health challenge, with advanced, castration-resistant forms of the disease posing a considerable therapeutic hurdle. The proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4) has emerged as a compelling molecular target in prostate cancer. This technical guide provides an in-depth overview of the rationale for targeting PACE4, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. Evidence demonstrates that PACE4 is overexpressed in prostate cancer and plays a crucial role in tumor progression by activating key growth factors and signaling pathways. Inhibition of PACE4 has been shown to effectively reduce tumor growth, induce apoptosis, and impair neovascularization in preclinical models, highlighting its potential as a novel therapeutic strategy.
Introduction: The Role of Proprotein Convertases in Cancer
Proprotein convertases (PCs) are a family of serine endoproteases that play a critical role in the post-translational modification and activation of a wide array of precursor proteins.[1] These enzymes cleave proproteins at specific basic amino acid residues, leading to their maturation and biological activity. The substrates of PCs are diverse and include growth factors, hormones, receptors, and adhesion molecules, many of which are implicated in cancer progression.[1]
PACE4: A Key Player in Prostate Cancer
Among the PC family, PACE4 (encoded by the PCSK6 gene) has been identified as a significant contributor to prostate cancer pathogenesis.[2]
Overexpression of PACE4 in Prostate Cancer
Multiple studies have consistently demonstrated the overexpression of PACE4 in prostate cancer tissues compared to normal prostate epithelium.[1][2] This upregulation is observed across different clinical stages of the disease, from localized tumors to hormone-refractory prostate cancer.[1]
Table 1: Quantitative Analysis of PACE4 mRNA Expression in Prostate Cancer
| Comparison Group | Fold Change (Cancer vs. Normal) | p-value | Reference |
| Prostate Cancer vs. Normal Prostate Tissue | ~2.2 - 2.4 fold increase | < 0.001 | [1] |
| pT2 Tumors vs. Normal Prostate Tissue | ~2.2 | < 0.05 | [1] |
| pT3 Tumors vs. Normal Prostate Tissue | ~2.4 | < 0.05 | [1] |
| Hormone Refractory vs. Normal Prostate Tissue | ~1.6 | < 0.05 | [1] |
Functional Significance of PACE4 in Prostate Cancer Progression
The elevated expression of PACE4 is not merely a correlative finding but is functionally linked to key aspects of prostate cancer progression:
-
Cell Proliferation and Survival: Gene silencing studies and the use of specific inhibitors have shown that reducing PACE4 activity leads to a significant decrease in the proliferation of prostate cancer cell lines.[1][3] This is often accompanied by the induction of cell cycle arrest and apoptosis.[4][5]
-
Tumor Growth in Vivo: In preclinical xenograft models, the inhibition of PACE4 results in a substantial reduction in tumor volume, demonstrating its importance for in vivo tumor growth.[2][3]
-
Invasion and Metastasis: PACE4 is implicated in the processing of substrates involved in extracellular matrix remodeling and cell adhesion, suggesting a role in tumor invasion and metastasis.[2]
-
Neovascularization: Inhibition of PACE4 has been shown to impair neovascularization, a critical process for tumor growth and dissemination.[3]
Key Signaling Pathways Modulated by PACE4
PACE4 exerts its pro-tumorigenic effects through the activation of several key signaling pathways that are crucial for prostate cancer growth and survival.
The TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. In the context of prostate cancer, TGF-β can have dual roles, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced disease. PACE4 is known to process and activate latent TGF-β, thereby influencing its downstream signaling.
Caption: PACE4-mediated activation of TGF-β signaling.
The IGF-1 Signaling Pathway
The Insulin-like Growth Factor 1 (IGF-1) signaling pathway is a potent driver of cell proliferation and survival in prostate cancer. PACE4 can process pro-IGF-1, leading to the generation of mature IGF-1, which then activates its receptor (IGF-1R) and downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK cascades.
References
- 1. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Targeted Therapy: An In-depth Guide to the Early Development and Discovery of the PACE4 Inhibitory Peptide C23
For Immediate Release
A pioneering advancement in the targeted therapy of prostate cancer has emerged from the dedicated efforts of researchers focused on the proprotein convertase family of enzymes. This whitepaper details the early development and discovery of C23, a potent and selective peptide-based inhibitor of Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational science, experimental methodologies, and critical data that underscore the therapeutic potential of C23.
Executive Summary
Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for androgen-independent disease. The proprotein convertase PACE4 has been identified as a key player in prostate cancer progression, making it an attractive therapeutic target.[1] This has led to the development of a first-in-class peptide inhibitor, initially termed the "Multi-Leu (ML) peptide," which was subsequently optimized to yield the more potent and stable peptidomimetic analog, C23 (Ac-[DLeu]LLLRVK-Amba).[2][3][4] This guide chronicles the journey from the initial discovery of the ML-peptide to the preclinical validation of C23, offering a detailed look at the data and methodologies that have paved the way for its further development.
The Rationale for Targeting PACE4 in Prostate Cancer
PACE4 is a calcium-dependent serine endoprotease responsible for the proteolytic activation of a wide array of precursor proteins, including growth factors and receptors implicated in tumor progression.[2][5] Elevated expression of PACE4 is correlated with the aggressiveness of prostate cancer, and its inhibition has been shown to reduce cancer cell proliferation and tumor growth in preclinical models.[1][4] This established a strong rationale for the development of specific PACE4 inhibitors as a novel therapeutic approach.
From a "Multi-Leu" Scaffold to the Potent C23 Analog: A Story of Optimization
The initial breakthrough was the identification of the "Multi-Leu" (ML) peptide, Ac-LLLLRVKR-NH2, as a potent and selective inhibitor of PACE4.[6][7] While effective in vitro, the therapeutic potential of the ML-peptide was limited by its susceptibility to proteolysis and rapid clearance in vivo.[3]
This necessitated a peptidomimetic approach to enhance its drug-like properties. The research culminated in the development of C23, chemically known as Ac-[DLeu]LLLRVK-Amba.[2][3][8] This optimized analog incorporates two key modifications:
-
N-terminal D-leucine: The substitution of the N-terminal L-leucine with its D-isomer, D-leucine, confers resistance to aminopeptidases, significantly increasing the peptide's stability.[2][9]
-
C-terminal 4-amidinobenzylamide (Amba): The replacement of the C-terminal arginine with the arginine mimetic, 4-amidinobenzylamide, not only enhances stability but also improves the inhibitory potency of the peptide.[2][9]
These modifications transformed the promising ML-peptide into a robust in vivo candidate, C23.[3]
Structure of C23
The chemical structure of the C23 peptide is Ac-{d-Leu}-Leu-Leu-Leu-Arg-Val-Lys-Amba.[10]
Quantitative Analysis of C23's Bioactivity
The following tables summarize the key quantitative data from the early characterization of the Multi-Leu peptide and its optimized analog, C23.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Multi-Leu Peptide | PACE4 | 22 ± 6 nM | [2] |
| C23 (Ac-[DLeu]LLLRVK-Amba) | PACE4 | 4.9 ± 0.9 nM | [2] |
Table 1: In Vitro Enzymatic Inhibition Constants. This table illustrates the enhanced inhibitory potency of C23 against PACE4 compared to its parent compound, the Multi-Leu peptide.
| Inhibitor | Cell Line | IC50 (Anti-proliferative Effect) | Reference |
| C23 (Ac-[DLeu]LLLRVK-Amba) | DU145 (Prostate Cancer) | 25 ± 10 µM | [2] |
| C23 (Ac-[DLeu]LLLRVK-Amba) | LNCaP (Prostate Cancer) | 40 ± 10 µM | [2] |
| C23 (Ac-[DLeu]LLLRVK-Amba) | JHU-LNCaP-SM (Androgen-Independent Prostate Cancer) | 63 ± 3 µM | [1] |
Table 2: In Vitro Anti-proliferative Activity. This table showcases the efficacy of C23 in inhibiting the proliferation of various prostate cancer cell lines.
| Treatment | Animal Model | Dosing Regimen | Outcome | Reference |
| C23 (Ac-[DLeu]LLLRVK-Amba) | LNCaP Xenograft Mice | 2 mg/kg/day (IV) | 60% reduction in tumor volume over 18 days | [2] |
Table 3: In Vivo Efficacy of C23. This table highlights the significant anti-tumor activity of C23 in a preclinical model of prostate cancer.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and extension of these seminal findings.
PACE4 Enzymatic Inhibition Assay
The inhibitory potency of the peptides was determined using a fluorometric assay.
-
Enzyme and Substrate: Recombinant human PACE4 was used as the enzyme source. A fluorogenic substrate, such as pERTKR-AMC, is incubated with the enzyme.
-
Inhibitor Incubation: Varying concentrations of the inhibitory peptide (Multi-Leu or C23) were pre-incubated with PACE4 to allow for binding.
-
Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of the fluorogenic substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The inhibition constant (Ki) was calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of C23 on prostate cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Prostate cancer cells (e.g., DU145, LNCaP) were seeded in 96-well plates and allowed to adhere overnight.
-
Peptide Treatment: The cells were treated with a range of concentrations of C23 for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT solution was added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
The anti-tumor efficacy of C23 was evaluated in an LNCaP xenograft mouse model.
-
Animal Model: Male athymic nude mice were used.
-
Tumor Cell Implantation: LNCaP cells were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size. The mice were then randomized into treatment and control groups.
-
Drug Administration: C23 was administered systemically (e.g., via intravenous injection) at a specified dose and schedule (e.g., 2 mg/kg daily).[2] The control group received a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly with calipers, and the tumor volume was calculated.
-
Endpoint and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised for further analysis. The anti-tumor efficacy was determined by comparing the tumor growth in the treated group to the control group.
Visualizing the Path to Discovery and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the development of C23.
Signaling Pathway of PACE4 in Prostate Cancer
Caption: PACE4-mediated activation of growth factors promoting cancer cell proliferation and survival.
Experimental Workflow for C23 Discovery and Validation
Caption: Step-wise workflow from initial peptide discovery to preclinical in vivo validation of C23.
Logical Relationship of C23 Development
Caption: The logical progression from identifying the clinical problem to the development of a therapeutic solution.
Conclusion and Future Directions
The early development and discovery of the PACE4 inhibitory peptide C23 represent a significant milestone in the pursuit of targeted therapies for prostate cancer. Through a rational, iterative process of design and optimization, the initial "Multi-Leu" peptide was transformed into a potent and stable peptidomimetic, C23, with demonstrated efficacy in preclinical models of prostate cancer. The data and methodologies outlined in this guide provide a solid foundation for the continued development of C23 and other PACE4-targeted therapies. Future research will likely focus on further enhancing the pharmacokinetic properties of C23, exploring its efficacy in a broader range of cancer types where PACE4 is implicated, and ultimately, its translation into clinical trials.
References
- 1. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis, and structure-activity relationship studies of a potent PACE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
The Role of PACE4 in Driving Tumor Growth and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paired basic Amino acid Cleaving Enzyme 4 (PACE4), a member of the proprotein convertase family, has emerged as a critical driver of tumorigenesis and metastasis. This enzyme plays a pivotal role in the post-translational modification and activation of a wide array of precursor proteins, including growth factors, adhesion molecules, and matrix metalloproteinases (MMPs), which are integral to cancer progression. Elevated expression of PACE4 has been documented in numerous malignancies, including prostate, breast, ovarian, and lung cancer, where it correlates with poor prognosis and advanced disease states. This technical guide provides an in-depth exploration of the molecular mechanisms by which PACE4 promotes tumor growth and metastasis, details key experimental protocols for its study, presents quantitative data on its activity and expression, and visualizes its complex signaling networks.
Introduction
Proprotein convertases (PCs) are a family of calcium-dependent serine proteases that process latent precursor proteins into their biologically active forms by cleaving at specific basic amino acid residues. PACE4 (also known as PCSK6) is a key member of this family, and its aberrant expression and activity have been increasingly implicated in the pathology of cancer. Unlike other PCs, PACE4 exhibits a more restricted expression pattern in normal adult tissues but becomes significantly upregulated in various cancers, suggesting a specific role in the neoplastic process. Its enzymatic activity within the tumor microenvironment contributes to the activation of substrates that fuel cell proliferation, angiogenesis, invasion, and metastasis, making it an attractive therapeutic target.
Mechanism of PACE4 Action in Cancer
PACE4's oncogenic activity is primarily mediated through its proteolytic processing of a range of substrates involved in key cancer-related pathways.
Activation of Growth Factors and Receptors
PACE4 processes several pro-growth factors and their receptors, leading to sustained proliferative signaling. A notable substrate in prostate cancer is the pro-growth differentiation factor-15 (pro-GDF-15).[1][2] In breast cancer, PACE4 has been shown to regulate the expression of Insulin-like Growth Factor 2 (IGF-2), a potent mitogen.[3]
Remodeling of the Extracellular Matrix
A crucial aspect of metastasis is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter circulation. PACE4 contributes to this process by activating matrix metalloproteinases (MMPs). Specifically, PACE4 has been shown to process and activate pro-MMP-11 (stromelysin-3) and membrane-type MMPs (MT-MMPs).[4][5] These activated MMPs, in turn, degrade components of the ECM, such as collagen.
Regulation of Cell Adhesion
PACE4 can also influence cell-cell adhesion by processing molecules like E-cadherin.[4] The disruption of E-cadherin-mediated adhesion is a hallmark of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.
An Oncogenic Isoform: PACE4-altCT
In prostate cancer, an alternatively spliced isoform of PACE4, termed PACE4-altCT, has been identified.[1][2] This isoform exhibits enhanced autoactivation and is retained intracellularly, leading to increased processing of substrates like pro-GDF-15.[1] The expression of PACE4-altCT is strongly correlated with prostate cancer progression.[1]
Signaling Pathways Involving PACE4
The downstream effects of PACE4 activity are mediated through several key signaling pathways that are fundamental to cancer biology.
Proliferation and Cell Cycle Control
By activating growth factors, PACE4 can trigger signaling cascades that promote cell cycle progression. For instance, silencing of PACE4 in breast cancer cells leads to an arrest in the G0/G1 phase of the cell cycle.[3] In prostate cancer, PACE4 inhibition has been shown to induce quiescence.[6]
Invasion and Metastasis Cascade
The activation of MMPs by PACE4 is a central node in the invasion-metastasis cascade. This pathway facilitates local invasion, intravasation into blood vessels, and the establishment of distant metastases.
Apoptosis Regulation
Recent studies have indicated that PACE4 also plays a role in regulating apoptosis. Knockdown of PACE4 in prostate cancer cells has been shown to induce apoptosis through the mitochondrial and endoplasmic reticulum stress signaling pathways.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to PACE4 expression, inhibitor potency, and functional effects in cancer.
Table 1: PACE4 mRNA Expression in Prostate Cancer
| Sample Type | Relative PACE4 mRNA Expression (Mean ± SEM) | Reference |
| Normal Prostate Tissue | 1.8 ± 0.1 | [8] |
| pT2 Prostate Cancer | 4.0 ± 0.1 | [8] |
| pT3 Prostate Cancer | 4.3 ± 0.2 | [8] |
| Hormone Refractory Prostate Cancer | 2.8 ± 0.1 | [8] |
Table 2: Inhibitory Potency of PACE4 Inhibitors
| Inhibitor | Ki towards PACE4 (nM) | IC50 in DU145 cells (µM) | IC50 in LNCaP cells (µM) | Reference |
| ML inhibitor | 22 ± 6 | - | - | [1] |
| Ac-[DLeu]LLLRVK-Amba | 4.9 ± 0.9 | 25 ± 10 | 40 ± 10 | [1] |
Table 3: Functional Effects of PACE4 Inhibition
| Cancer Type | Inhibition Method | Effect | Quantitative Measurement | Reference |
| Prostate Cancer | siRNA | Induction of Apoptosis | Significantly increased percentage of apoptotic cells | [4] |
| Prostate Cancer | Ac-[DLeu]LLLRVK-Amba | Inhibition of Proliferation | IC50 of 25-40 µM in cell lines | [1] |
| Breast Cancer | siRNA | Cell Cycle Arrest | Increased percentage of cells in G0/G1 phase | [3] |
| Prostate Cancer | shRNA | Reduced Proliferation | Slower proliferation rates and reduced clonogenic activity | [8] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the function of PACE4 in cancer.
siRNA-Mediated Knockdown of PACE4
Objective: To specifically reduce the expression of PACE4 in cancer cell lines to study its functional role.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., DU145, LNCaP, MDA-MB-231) in 6-well plates and grow to 50-70% confluency in appropriate culture medium.
-
Transfection Reagent Preparation: Dilute a commercially available transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
siRNA Preparation: Dilute PACE4-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and siRNA solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Analysis: After 48-72 hours, harvest the cells to assess knockdown efficiency by qRT-PCR or Western blotting and perform functional assays (e.g., proliferation, apoptosis, invasion).
Quantitative Real-Time PCR (qRT-PCR) for PACE4 mRNA Quantification
Objective: To quantify the relative expression levels of PACE4 mRNA in cells or tissues.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PACE4 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for PACE4 and the reference gene. Calculate the relative expression of PACE4 using the ΔΔCt method.
Immunohistochemistry (IHC) for PACE4 Protein Detection in Tissues
Objective: To visualize the localization and expression level of PACE4 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a series of graded ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) or a high-pH buffer in a steamer or microwave.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Blocking: Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for PACE4 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Detection: Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and analyze the staining intensity and distribution.
Cell Invasion Assay (Boyden Chamber)
Objective: To assess the invasive potential of cancer cells following manipulation of PACE4 expression or activity.
Methodology:
-
Chamber Preparation: Rehydrate the basement membrane extract (e.g., Matrigel) coated inserts of a Boyden chamber (transwell) with serum-free medium.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the transwell.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Western Blotting for Protein Analysis
Objective: To detect and quantify the expression of PACE4 and its downstream targets.
Methodology:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PACE4, MMP-11, GDF-15) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations of PACE4 Mechanisms
Signaling Pathways
Caption: PACE4 signaling pathways in cancer.
Experimental Workflow for Studying PACE4 Function
Caption: Workflow for PACE4 functional analysis.
Logical Relationship of PACE4 in Metastasis
Caption: Logical flow of PACE4's role in metastasis.
Conclusion and Future Directions
PACE4 is a significant contributor to the malignant phenotype, promoting tumor growth and metastasis through the activation of a diverse range of substrates. Its elevated expression in multiple cancers and its correlation with poor clinical outcomes underscore its importance as a therapeutic target. The development of specific and potent PACE4 inhibitors represents a promising avenue for novel anti-cancer therapies. Future research should focus on further elucidating the complete repertoire of PACE4 substrates in different cancer contexts, understanding the regulation of PACE4 expression in tumors, and advancing the clinical development of PACE4-targeted drugs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat cancer.
References
- 1. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACE4-altCT isoform of proprotein convertase PACE4 as tissue and plasmatic biomarker for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. IHC-P protocols | Abcam [abcam.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
The Specificity of C23 for PACE4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the initial studies on the specificity of the C23 peptide, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4). C23, with the sequence Ac-{d-Leu}-Leu-Leu-Leu-Arg-Val-Lys-Amba, has emerged as a promising tool in the investigation of PACE4's role in pathologies such as prostate cancer. This document provides a comprehensive overview of its inhibitory profile, the experimental methodologies used for its characterization, and its interaction with key signaling pathways.
Data Presentation: Inhibitory Profile of C23 and its Precursor
The C23 peptide is a derivative of the "Multi-Leu" (ML) peptide, designed for enhanced stability and in vivo potency. However, these modifications have been reported to impact its selectivity, particularly against the ubiquitously expressed proprotein convertase, furin. While specific quantitative data for C23 against a wide panel of proprotein convertases (PCs) remains limited in publicly available literature, the known inhibitory constants for C23 and its parent ML-peptide are summarized below.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) against Prostate Cancer Cell Lines | Selectivity (Furin Ki / PACE4 Ki) |
| C23 | PACE4 | 5 | DU145: 25, LNCaP: 40 | Reduced compared to ML-Peptide |
| Multi-Leu (ML) Peptide | PACE4 | 22 ± 6 | - | ~20-fold vs. Furin |
| Multi-Leu (ML) Peptide | Furin | 430 ± 10 | - |
Note: The selectivity of C23 for PACE4 over furin is reported to be significantly reduced compared to the ML-peptide.[1][2] Further studies are required to quantify the precise inhibition constants (Ki) of C23 against other members of the proprotein convertase family, such as PC1/3, PC5/6, and PC7, to fully elucidate its specificity profile.
Experimental Protocols
The characterization of C23's inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Proprotein Convertase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (Ki or IC50) of a compound against a purified proprotein convertase using a fluorogenic peptide substrate.
a. Materials and Reagents:
-
Purified recombinant human PACE4, furin, PC1/3, PC5/6, PC7
-
C23 peptide (Ac-{d-Leu}-Leu-Leu-Leu-Arg-Val-Lys-Amba)
-
Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.5% Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
b. Experimental Workflow:
Caption: A typical workflow for an in vitro proprotein convertase inhibition assay.
c. Detailed Steps:
-
Prepare Reagents: Prepare stock solutions of C23 peptide and the fluorogenic substrate in DMSO. Prepare working solutions of the enzymes in pre-chilled assay buffer.
-
Serial Dilution of Inhibitor: Perform serial dilutions of the C23 stock solution in DMSO to create a range of concentrations to be tested.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each C23 dilution to the wells of a black 96-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme Addition: Add the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) over time.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the C23 concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
Solid-Phase Peptide Synthesis of C23
This protocol outlines the general steps for the synthesis of the C23 peptide using Fmoc solid-phase peptide synthesis (SPPS).
a. Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Leu-OH)
-
4-amidinobenzylamide (Amba) precursor
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
b. Experimental Workflow:
References
The Role of PACE4 in Androgen-Independent Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While initially responsive to androgen deprivation therapy, the disease often progresses to a more aggressive, androgen-independent or castration-resistant state (CRPC), for which therapeutic options are limited. Emerging evidence has identified the proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4), also known as PCSK6, as a critical player in the progression of androgen-independent prostate cancer. This technical guide provides a comprehensive overview of the function of PACE4 in this advanced disease state, detailing its role in key signaling pathways, presenting quantitative data from seminal studies, and outlining the experimental protocols used to elucidate its function.
PACE4: A Key Regulator of Prostate Cancer Progression
PACE4 is a calcium-dependent serine protease that cleaves and activates a wide array of precursor proteins, including growth factors, receptors, and metalloproteinases, at specific cleavage sites.[1] In the context of prostate cancer, PACE4 is significantly overexpressed in tumor tissues compared to normal prostate tissues, and this overexpression is maintained and often enhanced in androgen-independent disease.[2]
The Oncogenic Isoform: PACE4-altCT
A key discovery in understanding the role of PACE4 in cancer is the identification of an oncogenic isoform, PACE4-altCT (alternative C-terminal).[3][4] This isoform arises from alternative splicing of the PACE4 pre-mRNA and is highly expressed in prostate cancer cells.[3] Unlike the full-length PACE4, PACE4-altCT is retained intracellularly, leading to the aberrant processing of substrates within the cell that promote sustained tumor growth.[3][4] The expression of PACE4-altCT has been correlated with tumor aggressiveness, making it a highly relevant therapeutic target.[3]
Quantitative Data on PACE4 Function
The following tables summarize key quantitative findings from studies investigating the role of PACE4 in androgen-independent prostate cancer.
Table 1: PACE4 mRNA Expression in Prostate Cancer
| Tissue Type | Mean Relative PACE4 mRNA Expression (± SEM) | Fold Change vs. Normal | Reference |
| Normal Prostate | 1.8 ± 0.1 | - | [2] |
| pT2 Tumors | 4.0 ± 0.1 | ~2.2 | [2] |
| pT3 Tumors | 4.3 ± 0.2 | ~2.4 | [2] |
| Hormone Refractory | 2.8 ± 0.1 | ~1.6 | [2] |
Table 2: Effect of PACE4 Inhibition on Androgen-Independent Prostate Cancer Cell Proliferation
| Cell Line | Treatment | IC50 (µM) | Effect on Clonogenic Potential | Reference |
| DU145 | PACE4 knockdown (cell line 4-2) | N/A | Reduced | [2] |
| DU145 | C23 (PACE4 inhibitor) | 25 ± 10 | Reduced | [5] |
| LNCaP | C23 (PACE4 inhibitor) | 40 ± 10 | Reduced | [5] |
| JHU-LNCaP-SM | C23 (PACE4 inhibitor) | 63 ± 3 | Reduced | [6] |
Table 3: In Vivo Effects of PACE4 Inhibition on Tumor Growth
| Xenograft Model | Treatment | Effect on Tumor Growth | Reference |
| DU145 | PACE4 knockdown (cell line 4-2) | Dramatically reduced tumor growth | [2] |
| LNCaP | Ac-[DLeu]LLLRVK-Amba (peptidomimetic inhibitor) | Significantly inhibited tumor progression | [5] |
| JHU-LNCaP-SM | C23 (PACE4 inhibitor) | Efficiently blocked xenograft progression | [6] |
Key Signaling Pathways Modulated by PACE4
PACE4 exerts its pro-tumorigenic effects by activating several critical signaling pathways implicated in cancer progression.
IGF-1R Signaling
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a key driver of cell growth, proliferation, and survival. In androgen-independent prostate cancer, IGF-1 signaling can activate the androgen receptor even in the absence of androgens, contributing to therapy resistance.[7] PACE4 has been shown to process the pro-IGF-1R, leading to its maturation and activation. By enhancing IGF-1R signaling, PACE4 promotes the growth and survival of prostate cancer cells in an androgen-depleted environment.[8]
TGF-β Signaling and GDF-15
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced disease.[9] Growth Differentiation Factor-15 (GDF-15), a member of the TGF-β superfamily, has been identified as a key substrate of PACE4, particularly its oncogenic isoform PACE4-altCT, in prostate cancer.[3][6] The processing of pro-GDF-15 by PACE4-altCT is associated with increased tumor progression.[6][10]
Apoptosis Regulation
Silencing of PACE4 has been shown to induce apoptosis in prostate cancer cells through both the mitochondrial and endoplasmic reticulum stress signaling pathways.[5][11] Knockdown of PACE4 leads to an increased Bax/Bcl-2 ratio, cytochrome c release, and upregulation of ER stress markers such as GRP78.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments used to study PACE4 function.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., DU145, LNCaP, JHU-LNCaP-SM) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours.[2][6]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of a PACE4 inhibitor (e.g., C23 peptide) or transfection reagents for siRNA-mediated knockdown.[6] Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[2][6]
-
MTT Addition: Add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-5 hours at 37°C.[2][6]
-
Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6][12]
-
Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[2][6]
References
- 1. PACE4-Based Molecular Targeting of Prostate Cancer Using an Engineered 64Cu-Radiolabeled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PACE4-altCT isoform of proprotein convertase PACE4 as tissue and plasmatic biomarker for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insulin-like growth factor family and prostate cancer: new insights and emerging opportunities [frontiersin.org]
- 8. Decoding GDF15: Impact on prostate cancer metabolism, chemoresistance, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Growth differentiation factor-15 slows the growth of murine prostate cancer by stimulating tumor immunity | PLOS One [journals.plos.org]
- 11. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
The Nexus of PACE4 Expression and Clinical Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 6 (PCSK6), commonly known as PACE4, is emerging as a significant biomolecule in the landscape of oncology. This enzyme, a member of the proprotein convertase family, plays a crucial role in the post-translational modification of a multitude of precursor proteins, thereby activating them. A growing body of evidence implicates aberrant PACE4 expression in the initiation and progression of several human cancers. This technical guide provides a comprehensive overview of the current understanding of the link between PACE4 expression and clinical cancer stages, with a focus on prostate, non-small cell lung, ovarian, and nasopharyngeal cancers. It details the experimental methodologies used to assess PACE4 expression and presents quantitative data correlating its levels with disease advancement. Furthermore, this guide illustrates the key signaling pathways influenced by PACE4, offering insights for researchers and professionals in drug development.
Introduction to PACE4 and its Role in Carcinogenesis
PACE4 is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific basic amino acid residues, a critical step in their maturation and activation. These substrates include a wide array of proteins involved in fundamental cellular processes such as growth, proliferation, and differentiation. In the context of cancer, PACE4 has been shown to process and activate proteins that are integral to tumor progression, including growth factors, adhesion molecules, and matrix metalloproteinases (MMPs)[1]. The overexpression of PACE4 has been documented in various malignancies, and its elevated expression often correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis[2].
Two main isoforms of PACE4 have been identified with differing roles in cancer: the full-length, secreted form (PACE4-FL) and a C-terminally modified, intracellularly retained isoform (PACE4-altCT)[3]. The differential expression and localization of these isoforms appear to be crucial in mediating the oncogenic functions of PACE4.
Quantitative Correlation of PACE4 Expression with Clinical Cancer Stages
The level of PACE4 expression has been demonstrated to be a valuable prognostic indicator in several cancer types. The following tables summarize the quantitative data from studies that have investigated the association between PACE4 expression and clinical cancer stages.
Table 1: PACE4 Expression in Non-Small Cell Lung Cancer (NSCLC)
| Clinical Stage | Number of Patients (n) | PACE4 Positive Expression (%) | p-value | Reference |
| I | 68 | 54.4 | <0.05 | [2] |
| II | 43 | 67.4 | <0.05 | [2] |
| III | 51 | 78.4 | <0.05 | [2] |
| IV | 10 | 80.0 | <0.05 | [2] |
A study on 172 NSCLC patients revealed a significant positive correlation between PACE4 expression and the clinical stage of the disease, with higher expression observed in more advanced stages[2].
Table 2: PACE4 Expression in Nasopharyngeal Carcinoma (NPC)
| Clinical Stage | Number of Patients (n) | High PACE4 Expression (%) | p-value | Reference |
| I+II | 70 | 18.6 | 0.010 | |
| III+IV | 102 | 32.4 | 0.010 |
In a cohort of 172 NPC patients, high PACE4 expression was significantly associated with late clinical stages (III+IV).
Table 3: PACE4 Isoform Expression in Prostate Cancer (PCa) by Gleason Score
| Gleason Score | PACE4-altCT Immunoscore (Mean ± SEM) | PACE4-FL Immunoscore (Mean ± SEM) | Reference |
| Normal | ~0.5 | ~1.0 | [4] |
| PIN | ~1.0 | ~1.2 | [4] |
| 3 | ~1.8 | ~1.5 | [4] |
| 4 | ~2.2 | ~1.8 | [4] |
| 5 | ~2.5 | ~2.0 | [4] |
Immunohistochemical analysis of a prostate cancer tissue microarray demonstrated a progressive increase in the immunoscores of both PACE4-altCT and PACE4-FL with increasing Gleason scores, a key component of prostate cancer staging[4].
Table 4: PACE4 Expression in Ovarian Cancer
| Tissue Type | PACE4 Expression Level | Reference |
| Normal Ovarian Surface Epithelium | Present | [5] |
| Metastatic Ovarian Cancer Cells | Greatly Reduced | [6] |
Interestingly, in contrast to other cancers, some studies have reported a reduction of PACE4 expression in metastatic ovarian cancer cells compared to normal ovarian surface epithelium, suggesting a more complex, context-dependent role for PACE4 in this malignancy[5][6].
Key Signaling Pathways Involving PACE4 in Cancer Progression
PACE4 exerts its pro-tumorigenic effects by activating specific signaling pathways. Understanding these pathways is critical for the development of targeted therapies.
The PACE4-GDF15-TGF-β Axis in Prostate Cancer
In prostate cancer, one of the key substrates of PACE4 is the Growth Differentiation Factor-15 (GDF15), a member of the Transforming Growth Factor-beta (TGF-β) superfamily[7]. PACE4, particularly the intracellular PACE4-altCT isoform, cleaves the precursor form of GDF15 (pro-GDF15) into its mature, active form. Mature GDF15 can then signal through its receptor, promoting cancer cell proliferation, survival, and resistance to therapy. This signaling can involve the activation of downstream pathways such as the PI3K/AKT pathway[8].
PACE4-Mediated Activation of Matrix Metalloproteinases (MMPs)
PACE4 can also contribute to cancer progression by activating matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM)[9][10]. The degradation of the ECM is a critical step in tumor invasion and metastasis. PACE4 can cleave the pro-domain of certain MMPs, converting them into their active forms. This leads to the breakdown of the surrounding tissue architecture, facilitating cancer cell migration and invasion.
Detailed Experimental Protocols
Accurate and reproducible measurement of PACE4 expression is fundamental to understanding its role in cancer. The following sections provide detailed methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for PACE4 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Objective: To visualize and semi-quantitatively assess the expression and localization of PACE4 protein in FFPE tumor tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath.
-
Allow slides to cool to room temperature in the retrieval buffer.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS (phosphate-buffered saline) for 2 x 5 minutes.
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for PACE4 (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS for 3 x 5 minutes.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS for 3 x 5 minutes.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Wash with PBS for 3 x 5 minutes.
-
-
Chromogenic Development:
-
Develop the signal using a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired staining intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Differentiate in 1% acid alcohol and blue in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive tumor cells are typically evaluated by a pathologist to generate a semi-quantitative score (e.g., H-score).
Quantitative Real-Time PCR (qRT-PCR) for PACE4 mRNA Expression
Objective: To quantify the relative expression levels of PACE4 mRNA in tumor tissues or cell lines.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tissues or cultured cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for PACE4 (and a reference gene, e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR in a real-time PCR thermal cycler with a typical program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melting curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PACE4 and the reference gene.
-
Calculate the relative expression of PACE4 using the 2-ΔΔCt method.
-
Western Blotting for PACE4 Protein Detection
Objective: To detect and quantify the expression of PACE4 protein in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against PACE4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST for 3 x 10 minutes.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST for 3 x 10 minutes.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or use a digital imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the link between PACE4 expression and cancer staging, and the logical relationship derived from such studies.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports a significant association between elevated PACE4 expression and advanced clinical stages in several cancers, highlighting its potential as a prognostic biomarker and a therapeutic target. The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for researchers investigating the role of PACE4 in oncology.
Future research should focus on:
-
Expanding quantitative studies: More extensive cohort studies are needed to validate the prognostic value of PACE4 across a wider range of cancer types and to establish standardized scoring systems for its expression.
-
Investigating isoform-specific functions: Further elucidation of the distinct roles of PACE4-FL and PACE4-altCT in different cancers will be crucial for developing targeted therapies.
-
Identifying additional substrates: Uncovering the full spectrum of PACE4 substrates in various cancer contexts will provide a more comprehensive understanding of its oncogenic mechanisms.
-
Developing specific inhibitors: The design and clinical testing of potent and specific inhibitors of PACE4, and potentially its isoforms, hold promise for novel anti-cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expression of paired basic amino acid-cleaving enzyme 4 (PACE4) correlated with prognosis in non-small cell lung cancer (NSCLC) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACE4-altCT isoform of proprotein convertase PACE4 as tissue and plasmatic biomarker for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PACE4 Undergoes an Oncogenic Alternative Splicing Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinases and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
An In-depth Technical Guide to the Identification of PACE4 Substrates in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to identify and validate substrates of the proprotein convertase PACE4 in cancer cells. Given the increasing evidence implicating PACE4 in tumor progression and metastasis, understanding its substrate repertoire is critical for the development of novel cancer therapeutics. This document details quantitative proteomic approaches, experimental protocols, and the signaling pathways influenced by PACE4 activity.
Introduction to PACE4 in Oncology
PACE4 (Paired basic Amino acid Cleaving Enzyme 4), encoded by the PCSK6 gene, is a member of the proprotein convertase (PC) family of serine endoproteases. These enzymes are responsible for the post-translational maturation of a wide array of precursor proteins by cleaving at specific single or paired basic amino acid residues. In normal physiology, PACE4 plays roles in various developmental processes. However, its aberrant overexpression has been documented in several malignancies, including prostate, lung, and breast cancer, where it is often associated with a more aggressive phenotype and poorer prognosis.[1][2][3]
A cancer-specific splice variant, PACE4-altCT, has been identified and shown to be a key driver of cancer cell proliferation.[4] This isoform exhibits altered intracellular trafficking and enhanced autoactivation, leading to increased processing of its substrates.[4] The identification of these substrates is paramount to elucidating the mechanisms by which PACE4 promotes cancer and to developing targeted inhibitors.
Quantitative Identification of PACE4 Substrates
The identification of protease substrates has been revolutionized by quantitative proteomic techniques. These methods allow for the global and unbiased comparison of protein abundances or cleavage events between cells with differing PACE4 activity.
Key Identified Substrates in Cancer Cells
While the full spectrum of PACE4 substrates in cancer is still being elucidated, several key proteins have been identified and validated.
| Substrate | Cancer Type | Fold Change (shPACE4 vs. Control) | Identification Method | Reference |
| pro-Growth Differentiation Factor 15 (pro-GDF15) | Prostate Cancer | Not explicitly quantified, but processing is dramatically increased by PACE4-altCT | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | [4] |
| Prorenin Receptor (PRR) | Prostate Cancer | shRNA-mediated knockdown of PACE4 resulted in less processing of PRR | Western Blot | [5] |
Further research is needed to expand this list and quantify the processing of other potential substrates.
Experimental Protocols for Substrate Identification
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for the quantitative analysis of protein expression and post-translational modifications.
Objective: To identify proteins that are differentially processed and secreted in the presence or absence of PACE4.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of a cancer cell line (e.g., DU145 or LNCaP prostate cancer cells) in parallel.
-
One population is cultured in "light" medium containing normal isotopic abundance lysine (B10760008) and arginine.
-
The other population is cultured in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lysine) and arginine (e.g., 13C6,15N4-Arginine) for at least five cell divisions to ensure complete incorporation.[6][7]
-
One cell line should be transduced with a vector for PACE4 knockdown (e.g., shPACE4), and the other with a non-target control.
-
-
Sample Preparation:
-
Collect and combine the conditioned media from the "light" and "heavy" cell populations in a 1:1 ratio.[4]
-
Concentrate the proteins in the conditioned media using appropriate methods (e.g., centrifugal filters).
-
Separate the proteins by SDS-PAGE.
-
-
In-gel Digestion and Mass Spectrometry:
-
Excise gel bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Proteins showing a significant change in the ratio of the pro-form to the mature form are considered potential PACE4 substrates.
-
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP-MS is used to identify proteins that interact with PACE4, which may include its substrates.
Objective: To isolate PACE4-substrate complexes for identification by mass spectrometry.
Methodology:
-
Cell Lysis:
-
Lyse cancer cells expressing PACE4 with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for PACE4.
-
Add protein A/G-coupled agarose (B213101) or magnetic beads to capture the antibody-PACE4-substrate complexes.[8]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify them by LC-MS/MS.
-
-
Data Analysis:
-
Proteins that are consistently co-immunoprecipitated with PACE4 are considered potential interacting partners and substrates.
-
N-terminomics for Cleavage Site Identification
N-terminomics techniques are designed to specifically identify the N-terminal peptides of proteins, including the new N-termini generated by proteolytic cleavage.
Objective: To identify the precise cleavage sites of PACE4 substrates.
Methodology (e.g., TAILS - Terminal Amine Isotopic Labeling of Substrates):
-
Protein Extraction and Labeling:
-
Extract proteins from control and PACE4-overexpressing or knockdown cells.
-
Block all primary amines (N-termini and lysine side chains) with a chemical label.[9]
-
-
Protease Digestion:
-
Digest the proteins with trypsin, which will generate new N-termini at the C-terminus of arginine and lysine residues.
-
-
Enrichment of N-terminal Peptides:
-
Selectively enrich for the originally labeled N-terminal peptides. In the TAILS method, this is achieved by using a polymer that binds to the newly generated tryptic peptides, allowing the original N-terminal peptides to be separated.[10]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
The identified peptides that are enriched in the PACE4-active sample compared to the control represent cleaved substrates, and the N-terminus of the peptide indicates the cleavage site.[1]
-
Signaling Pathways Modulated by PACE4
PACE4-mediated cleavage of its substrates initiates downstream signaling cascades that promote cancer cell proliferation, survival, and invasion.
PACE4-GDF15 Signaling Pathway
Growth Differentiation Factor 15 (GDF15) is a member of the transforming growth factor-beta (TGF-β) superfamily. Its precursor, pro-GDF15, is a key substrate of PACE4 in prostate cancer.[4]
References
- 1. [PDF] N-Terminomics Strategies for Protease Substrates Profiling | Semantic Scholar [semanticscholar.org]
- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SILAC-based Approach Identifies Substrates of Caspase-dependent Cleavage upon TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Quantitative proteomics identifies tumour matrisome signatures in patients with non-small cell lung cancer [frontiersin.org]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Evaluate PACE4 Inhibitor C23 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 6 (PCSK6), commonly known as PACE4, is a crucial enzyme involved in the post-translational modification and activation of a wide array of precursor proteins. These substrates play significant roles in various physiological processes, and their dysregulation is implicated in the pathology of several diseases, most notably cancer. In malignant contexts, PACE4 is frequently overexpressed and contributes to tumor growth, proliferation, invasion, and metastasis, making it a compelling therapeutic target.
The peptidomimetic inhibitor, C23 (Ac-[DLeu]LLLRVK-Amba), has emerged as a potent and selective inhibitor of PACE4. These application notes provide detailed protocols for a suite of cell-based assays designed to rigorously evaluate the efficacy of C23 in relevant cancer cell line models. The described assays will enable researchers to quantify the impact of C23 on key cellular processes that drive cancer progression, including proliferation, migration, and invasion.
Key Concepts and Signaling Pathways
PACE4 exerts its oncogenic functions by cleaving and activating a variety of protein precursors that are integral to cancer cell signaling. Inhibition of PACE4 with C23 is expected to disrupt these pathways, leading to anti-cancer effects.
Caption: PACE4 signaling pathway and mechanism of C23 inhibition.
Data Presentation: Efficacy of PACE4 Inhibitor C23
The following tables summarize the quantitative data on the efficacy of the PACE4 inhibitor C23 in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of C23
| Compound | Target | Kᵢ (nM) | Cell Line | IC₅₀ (µM) for Proliferation | Reference |
| C23 (Ac-[DLeu]LLLRVK-Amba) | PACE4 | 4.9 ± 0.9 | DU145 (Prostate Cancer) | 25 ± 10 | |
| C23 (Ac-[DLeu]LLLRVK-Amba) | PACE4 | 4.9 ± 0.9 | LNCaP (Prostate Cancer) | 40 ± 10 |
Table 2: Stability of PACE4 Inhibitors in Cell Culture
| Compound | Cell Line | Half-life (T½) in cell-based assay | Reference |
| Ac-[DLeu]LLLRVK-Amba (C23) | LNCaP | > 72 h | |
| ML-peptide (Ac-LLLLRVKR-NH₂) | LNCaP | 21 ± 2 h |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
96-well tissue culture plates
-
PACE4 inhibitor C23
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the C23 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the C23 dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each C23 concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the C23 concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) from the dose-response curve. A lower IC₅₀ value indicates higher potency of the inhibitor.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the collective migration of a sheet of cells. A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap is monitored over time.
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cancer cell lines
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the cells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of C23 inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
Data Analysis and Interpretation:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure between C23-treated and control cells. A significant decrease in the rate of wound closure in the presence of C23 indicates an inhibition of cell migration.
Cell Invasion Assay (Transwell Assay with Matrigel)
This assay evaluates the ability of cells to invade through a basement membrane-like matrix. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and their invasion towards a chemoattractant in the lower chamber is quantified.
Caption: Workflow for the Transwell cell invasion assay.
Materials:
-
Cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for gelling.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of C23 inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invaded cells per field of view.
Data Analysis and Interpretation:
-
Calculate the average number of invaded cells per field for each condition.
-
Compare the number of invaded cells in the C23-treated groups to the vehicle-treated control group.
-
A significant reduction in the number of invaded cells in the presence of C23 indicates an inhibition of the invasive potential of the cells. The results can be expressed as a percentage of invasion inhibition compared to the control.
Application Notes and Protocols for the Synthesis and Purification of Ac-(DLeu)LLLRVK-Amba Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ac-(DLeu)LLLRVK-Amba is a modified peptide with potential applications in various research and therapeutic areas. Its structure includes an N-terminal acetylation, a D-amino acid (D-Leucine) to enhance stability against enzymatic degradation, and a C-terminal modification with aminomethylbenzylamine (Amba). This document provides detailed protocols for the chemical synthesis and purification of this peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely used methodology for creating custom peptides. The protocols outlined below are designed to guide researchers in obtaining high-purity Ac-(DLeu)LLLRVK-Amba for their studies.
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent/Material | Supplier | Grade | Purpose |
| Rink Amide Resin | Various | Synthesis Grade | Solid support for C-terminal amide |
| Fmoc-D-Leu-OH | Various | Synthesis Grade | D-amino acid building block |
| Fmoc-L-Leu-OH | Various | Synthesis Grade | Amino acid building block |
| Fmoc-L-Arg(Pbf)-OH | Various | Synthesis Grade | Arginine building block |
| Fmoc-L-Val-OH | Various | Synthesis Grade | Valine building block |
| Fmoc-L-Lys(Boc)-OH | Various | Synthesis Grade | Lysine building block |
| HBTU | Various | Synthesis Grade | Coupling reagent |
| DIPEA | Various | Synthesis Grade | Base for coupling |
| Piperidine (B6355638) | Various | Synthesis Grade | Fmoc deprotection |
| Acetic Anhydride (B1165640) | Various | Reagent Grade | N-terminal acetylation |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage |
| Water | HPLC Grade | --- | Component of cleavage cocktail |
| Acetonitrile (B52724) (ACN) | HPLC Grade | --- | HPLC mobile phase |
| Diethyl ether | Reagent Grade | --- | Peptide precipitation |
| Dimethylformamide (DMF) | Synthesis Grade | --- | Solvent for synthesis |
Table 2: Typical Yield and Purity Data for Similar Peptides
| Peptide Characteristics | Crude Purity (%) | Final Yield (%) | Final Purity (%) |
| 7-mer, N-acetylated, C-amidated | 65-80 | 15-30 | >95 |
| Containing D-amino acids | 70-85 | 20-35 | >98 |
| Basic residues (Arg, Lys) | 60-75 | 10-25 | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-(DLeu)LLLRVK-Amba
This protocol details the manual synthesis of the peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide. The synthesis proceeds from the C-terminus to the N-terminus.
1. Resin Swelling and Preparation:
-
Place Rink Amide resin (0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
3. Amino Acid Coupling (Repeating Cycle):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times).
Coupling Sequence:
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Val-OH
-
Fmoc-L-Arg(Pbf)-OH
-
Fmoc-L-Leu-OH
-
Fmoc-L-Leu-OH
-
Fmoc-L-Leu-OH
-
Fmoc-D-Leu-OH
4. N-Terminal Acetylation:
-
After the final Fmoc deprotection of D-Leucine, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and then with dichloromethane (B109758) (DCM) (5 times).
-
Dry the resin under vacuum.
5. C-terminal Amidation with Aminomethylbenzylamine (Amba) - Post-Cleavage Modification:
-
Synthesize the peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) with the C-terminal Lysine attached.
-
After assembling the peptide chain and N-terminal acetylation, cleave the protected peptide from the resin under mild acidic conditions (e.g., 1% TFA in DCM).
-
Neutralize and purify the protected peptide fragment.
-
In solution, couple the C-terminal carboxylic acid of the protected peptide with aminomethylbenzylamine using a suitable coupling agent like HBTU/DIPEA.
-
Proceed with the global deprotection of side-chain protecting groups using a strong acid cocktail.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
1. Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing Arginine, this cocktail helps to scavenge cationic species and prevent side reactions.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel (approximately 10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Washing:
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification by Reverse-Phase HPLC
This protocol outlines the purification of the crude peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.
1. HPLC System and Column:
-
Use a preparative RP-HPLC system equipped with a UV detector.
-
A C18 column is suitable for the purification of this peptide.
2. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
3. Purification Method:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient. A suggested starting gradient is 5% to 65% Mobile Phase B over 60 minutes. The gradient may need to be optimized based on the elution profile of the peptide.
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the major peak.
4. Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of Ac-(DLeu)LLLRVK-Amba.
Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.
Application Notes: Utilizing the C23 Peptide to Interrogate PACE4 Function in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4, is a calcium-dependent serine endoprotease that plays a critical role in the post-translational modification and activation of a wide array of precursor proteins. Elevated expression of PACE4 has been implicated in the progression of various cancers, particularly prostate cancer, making it a compelling target for therapeutic intervention. The C23 peptide, a potent and specific peptidomimetic inhibitor of PACE4, serves as an invaluable tool for elucidating the function of this enzyme in cell culture models. These application notes provide a comprehensive guide to using the C23 peptide to study PACE4-mediated cellular processes.
The C23 peptide, with the sequence Ac-[DLeu]LLLRVK-amidinobenzylamide, was developed through the optimization of a multi-leucine peptide scaffold.[1] It exhibits a high affinity for PACE4, with an inhibitory constant (Ki) in the low nanomolar range, and demonstrates significant anti-proliferative effects on various cancer cell lines.[2] A primary mechanism of PACE4 in cancer progression is the processing of latent growth factors. A key substrate of PACE4 in prostate cancer is pro-Growth Differentiation Factor-15 (pro-GDF-15), a member of the Transforming Growth Factor-β (TGF-β) superfamily.[3] An oncogenic splice variant of PACE4, termed PACE4-altCT, is predominantly expressed in cancer cells and is particularly efficient at processing pro-GDF-15.[4] The C23 peptide is thought to exert its anti-cancer effects by inhibiting this processing event, thereby disrupting downstream signaling pathways that promote cell proliferation, migration, and survival.[3]
Key Applications
The C23 peptide can be employed in a variety of cell-based assays to investigate the role of PACE4 in cancer biology:
-
Cell Proliferation and Viability Assays: To determine the effect of PACE4 inhibition on cancer cell growth.
-
Cell Cycle Analysis: To understand how PACE4 inhibition affects cell cycle progression.
-
Apoptosis Assays: To assess whether blocking PACE4 function induces programmed cell death.
-
Cell Migration and Invasion Assays: To investigate the role of PACE4 in cancer cell motility and metastasis.
-
Western Blotting: To analyze the processing of PACE4 substrates like pro-GDF-15 and the modulation of downstream signaling proteins.
Data Presentation
The following tables summarize the quantitative data regarding the C23 peptide's efficacy from published studies.
Table 1: Inhibitory Potency of C23 Peptide against PACE4
| Parameter | Value | Reference |
| Ki (in vitro) | 4.9 ± 0.9 nM | [1] |
Table 2: Anti-proliferative Activity of C23 Peptide in Prostate Cancer Cell Lines
| Cell Line | IC50 | Assay Duration | Reference |
| DU145 | 25 ± 10 µM | 72 hours | [1] |
| LNCaP | 40 ± 10 µM | 72 hours | [1] |
Table 3: Effect of C23 Peptide on LNCaP Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Vehicle Control | ~55% | ~30% | ~15% | |
| 50 µM C23 | Increased | Decreased | No significant change |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and the biological context of PACE4 inhibition, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of PACE4 using the C23 peptide.
Protocol 1: Cell Proliferation (MTT) Assay
This protocol measures cell viability and proliferation by assessing the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, DU145)
-
Complete cell culture medium
-
C23 peptide (Ac-[DLeu]LLLRVK-amidinobenzylamide)
-
Vehicle control (e.g., sterile water or DMSO, depending on peptide solvent)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the C23 peptide in complete medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the C23 peptide or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the peptide concentration to determine the IC50 value.
-
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
C23 peptide
-
Vehicle control
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Peptide Treatment:
-
Replace the PBS with a fresh medium containing the C23 peptide at the desired concentration or the vehicle control.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch at defined locations using a microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound width.
-
Compare the rate of wound closure between C23-treated and control cells.
-
Protocol 3: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
C23 peptide
-
Vehicle control
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4 hours to allow it to solidify.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cells for 16-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of C23 peptide or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the coated inserts.
-
-
Assay Assembly and Incubation:
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the inserts into the wells.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the stained, invaded cells on the underside of the membrane using a microscope.
-
Capture images from several random fields and calculate the average number of invaded cells per field.
-
Compare the number of invaded cells between C23-treated and control groups.
-
Protocol 4: Western Blotting for pro-GDF-15 and p-SMAD2/3
This protocol is for detecting changes in protein expression and signaling pathway activation.
Materials:
-
Cancer cell line of interest
-
C23 peptide
-
Vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GDF-15, anti-p-SMAD2/3, anti-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with C23 peptide or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GDF-15 or anti-p-SMAD2/3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
-
References
Application Notes and Protocols: Lentiviral shRNA versus C23 Peptide for PACE4 Knockdown Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proprotein convertase subtilisin/kexin type 4 (PACE4), a member of the proprotein convertase family, plays a crucial role in the post-translational modification and activation of a variety of proteins involved in cellular proliferation, apoptosis, and signaling pathways.[1][2][3] Dysregulation of PACE4 has been implicated in various pathologies, particularly in cancer progression, making it an attractive therapeutic target.[3][4] This document provides a comparative overview and detailed protocols for two distinct methods of PACE4 knockdown: lentiviral-mediated short hairpin RNA (shRNA) and the inhibitory C23 peptide.
Data Presentation
Table 1: Comparison of Lentiviral shRNA and C23 Peptide for PACE4 Knockdown
| Feature | Lentiviral shRNA | C23 Peptide |
| Mechanism of Action | RNA interference-mediated degradation of PACE4 mRNA. | Direct competitive inhibition of PACE4 enzymatic activity. |
| Mode of Delivery | Viral transduction.[8][9] | Direct addition to cell culture media or systemic injection in vivo.[10][11] |
| Duration of Effect | Stable, long-term knockdown.[6] | Transient, duration dependent on peptide stability and concentration.[10] |
| Specificity | High specificity for PACE4 mRNA sequence. | Specific to PACE4, but potential for off-target effects at high concentrations. |
| Efficiency | High transduction efficiency in a wide range of cell types, including non-dividing cells.[6] | Dependent on cell permeability and peptide concentration. |
| Toxicity | Potential for insertional mutagenesis and off-target effects. | Generally low toxicity, but requires empirical determination for each cell line.[10] |
Table 2: Quantitative Effects of PACE4 Knockdown
| Parameter | Lentiviral shRNA | C23 Peptide | Cell Line/Model | Reference |
| PACE4 mRNA Expression | Significant downregulation. | No direct effect on mRNA levels. | LNCaP, DU145 | [3] |
| Cell Proliferation (IC50) | Not applicable | 50 ± 10 µM | LNCaP | [4] |
| Cell Proliferation (IC50) | Not applicable | 63 ± 3 µM | JHU-LNCaP-SM | [4] |
| Apoptosis | Induction of apoptosis.[1][2] | Inhibition of cell growth. | DU145, LNCaP, PC3 | [1][2][4] |
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated PACE4 Knockdown
This protocol outlines the steps for transducing mammalian cells with lentiviral particles carrying shRNA targeting PACE4.
Materials:
-
HEK293T cells (or other target cells)
-
Lentiviral vector with PACE4 shRNA insert (and non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
96-well, 24-well, or 6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding (Day 1):
-
Transduction (Day 2):
-
Thaw lentiviral particles on ice.[13]
-
Prepare transduction medium by adding polybrene to the complete medium at a final concentration of 5-8 µg/mL.[12][13]
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cell line, typically ranging from 1 to 10).[9]
-
-
Medium Change (Day 3):
-
Remove the medium containing the lentiviral particles and replace it with fresh, complete culture medium.[13]
-
-
Selection (Day 4 onwards):
-
After 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined empirically for each cell line (typically 1-10 µg/mL).[8]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[8][12]
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Assess PACE4 knockdown at the mRNA level using qPCR and at the protein level using Western blotting.
-
Protocol 2: C23 Peptide-Mediated PACE4 Inhibition
This protocol describes the treatment of cells with the C23 peptide to inhibit PACE4 function.
Materials:
-
Target cells
-
C23 peptide
-
Complete culture medium
-
Cell viability assay kit (e.g., MTT, MTS)
-
96-well plates
-
PBS
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Peptide Treatment (Day 2):
-
Prepare a stock solution of the C23 peptide in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the C23 peptide in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of C23 peptide. Include a vehicle control (medium with solvent only).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.
-
-
Assessment of PACE4 Inhibition:
-
Inhibition of PACE4 activity can be indirectly assessed by measuring downstream effects, such as changes in cell proliferation, apoptosis, or the processing of known PACE4 substrates.
-
Perform a cell viability assay (e.g., MTT or MTS) to determine the effect of the C23 peptide on cell proliferation and to calculate the IC50 value.[4]
-
Protocol 3: Western Blotting for PACE4 Protein Levels
This protocol is for the detection and quantification of PACE4 protein following knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PACE4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[14]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.[16]
-
Quantify band intensities and normalize to the loading control.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for PACE4 mRNA Levels
This protocol is for quantifying PACE4 mRNA expression after lentiviral shRNA knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for PACE4 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.[19]
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[20]
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for PACE4 and the reference gene in separate wells of a qPCR plate.
-
Include no-template controls for each primer set.
-
-
qPCR Program:
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PACE4 and the reference gene.
-
Calculate the relative expression of PACE4 mRNA using the ΔΔCt method.[21]
-
Protocol 5: Cell Viability Assay (MTT)
This protocol is for assessing the effect of PACE4 knockdown on cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed and treat cells with either lentiviral shRNA or C23 peptide as described in the previous protocols.
-
-
MTT Addition:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22][23]
-
Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[22][23]
-
-
Solubilization:
-
Absorbance Measurement:
Mandatory Visualization
Caption: PACE4 signaling pathways in cancer.
Caption: Experimental workflow for PACE4 knockdown.
Caption: Mechanisms of PACE4 knockdown.
References
- 1. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective knockdown of multiple target genes by expressing the single transcript harbouring multi-cistronic shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Lentivirus-mediated short hairpin RNA interference targeting TNF-alpha in macrophages inhibits particle-induced inflammation and osteolysis in vitro and in vivo | springermedizin.de [springermedizin.de]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CIRP-derived Peptide C23 Attenuates Inflammation and Tissue Injury in a Murine Model of Intestinal Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cold-inducible RNA-binding protein-derived peptide C23 attenuates inflammation and tissue injury in a murine model of intestinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. origene.com [origene.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. addgene.org [addgene.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Real-time quantitative PCR (qPCR) [protocols.io]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application of PACE4 Inhibitor C23 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4) is a significant therapeutic target in prostate cancer due to its overexpression in tumor tissues and its role in cancer progression. Inhibition of PACE4 has been shown to reduce cell proliferation and tumor growth in preclinical models. This document provides detailed application notes and protocols for the use of the PACE4 inhibitor C23 in prostate cancer xenograft models, designed to assist researchers in the evaluation of this and similar compounds.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of PACE4 inhibitors in prostate cancer models.
Table 1: In Vitro Efficacy of PACE4 Inhibitors on Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Citation |
| C23 | LNCaP | MTT Proliferation | 50 ± 10 | [1] |
| C23 | JHU-LNCaP-SM | MTT Proliferation | 63 ± 3 | [1] |
| Ac-[DLeu]LLLRVK-Amba | DU145 | MTT Proliferation | 25 ± 10 | [2] |
| Ac-[DLeu]LLLRVK-Amba | LNCaP | MTT Proliferation | 40 ± 10 | [2] |
Table 2: In Vivo Efficacy of PACE4 Inhibitors in Prostate Cancer Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Primary Outcome | Result | Citation |
| C23 | JHU-LNCaP-SM | 2 mg/kg, daily, intraperitoneal injection for 24 days | Tumor Growth Inhibition | Significant reduction in tumor progression | [1] |
| Ac-[DLeu]LLLRVK-Amba | LNCaP | 2 mg/kg, daily, intravenous injection for 18 days | Tumor Volume Reduction | 60% reduction in tumor volume compared to vehicle | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the general workflow for a prostate cancer xenograft study.
Experimental Protocols
LNCaP Prostate Cancer Xenograft Model
This protocol is adapted for the androgen-sensitive LNCaP cell line.
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (nu/nu), 6-8 weeks old
-
C23 PACE4 inhibitor
-
Sterile PBS
-
Vehicle control (e.g., sterile saline or as specified by inhibitor solvent)
-
Calipers
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the C23 inhibitor solution and the vehicle control. A common dosage for similar peptide inhibitors is 2 mg/kg.
-
Administer the C23 inhibitor or vehicle control daily via intraperitoneal (IP) or intravenous (IV) injection, as determined by the specific study design.
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
JHU-LNCaP-SM Prostate Cancer Xenograft Model
The JHU-LNCaP-SM cell line is an androgen-independent model known for a higher implantation rate and faster growth characteristics compared to the parental LNCaP line.
Materials:
-
JHU-LNCaP-SM human prostate cancer cell line
-
Appropriate cell culture medium (as recommended by the supplier)
-
Male athymic nude mice (nu/nu), 6-8 weeks old
-
Other materials as listed for the LNCaP model.
Protocol: The protocol for establishing JHU-LNCaP-SM xenografts is similar to that for LNCaP, with the following key considerations:
-
Cell Culture: Use the specific medium and supplements recommended for the JHU-LNCaP-SM cell line.
-
Cell Number: Due to their higher tumorigenicity, a lower number of cells (e.g., 1-2 x 10^6 cells per injection) may be sufficient for tumor establishment. This should be optimized in preliminary studies.
-
Tumor Growth: Expect a shorter latency period for tumor formation and a faster growth rate.[1]
-
Treatment and Monitoring: Follow the same procedures for treatment initiation, monitoring, and endpoint analysis as described for the LNCaP model.
Concluding Remarks
The PACE4 inhibitor C23 has demonstrated significant anti-tumor activity in preclinical prostate cancer xenograft models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of PACE4 inhibitors. Careful consideration of the specific characteristics of the chosen cell line (e.g., androgen sensitivity, growth rate) is crucial for successful study design and execution.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring the Cellular Uptake of C23 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C23 peptide, derived from the cold-inducible RNA-binding protein (CIRP), has demonstrated significant therapeutic potential, notably in attenuating inflammation and tissue injury.[1][2] Understanding the cellular uptake mechanisms and quantifying the intracellular concentration of C23 is crucial for optimizing its therapeutic efficacy and developing effective drug delivery strategies. This document provides detailed application notes and protocols for several established techniques to measure the cellular uptake of the C23 peptide.
The methodologies described herein are broadly categorized into fluorescence-based assays and mass spectrometry-based assays. Fluorescence-based methods are powerful for both visualization and high-throughput quantification, while mass spectrometry offers the advantage of detecting the intact peptide, thus avoiding potential artifacts from fluorescent tags.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that can be obtained using different techniques for measuring C23 peptide uptake. The values presented are illustrative and will vary depending on the cell type, peptide concentration, incubation time, and other experimental conditions.
| Technique | Key Quantitative Parameters | Typical Units | Advantages | Disadvantages |
| Flow Cytometry | Mean Fluorescence Intensity (MFI), Percentage of Positive Cells | Arbitrary Units (AU), % | High-throughput, single-cell analysis, statistically robust. | Indirect quantification, potential for false positives from membrane-bound peptide.[5] |
| Confocal Microscopy | Co-localization Coefficients (e.g., Pearson's), Fluorescence Intensity Profiles | Dimensionless, AU | Provides spatial information on intracellular distribution.[5] | Low-throughput, challenging to quantify absolute amounts. |
| Spectrofluorometry | Total Internalized Peptide | ng or pmol per mg of total cell protein | Simple, provides a total population average. | Lacks single-cell resolution, susceptible to quenching effects. |
| Fluorescence Correlation Spectroscopy (FCS) | Intracellular Concentration, Diffusion Coefficient | Moles/cell, µm²/s | Provides absolute concentration and information on molecular dynamics in living cells.[6][7] | Requires specialized equipment and expertise, single-point measurements.[5] |
| MALDI-TOF Mass Spectrometry | Absolute Amount of Intact Peptide | pmol per 10^6 cells | Highly specific for the intact peptide, can detect degradation products.[3][4][8] | Requires peptide extraction, specialized equipment, lower throughput. |
Experimental Protocols
Fluorescence-Based Measurement of C23 Uptake
This section covers methods using fluorescently labeled C23 peptide. The peptide should be labeled with a stable and bright fluorophore such as FITC, Alexa Fluor 488, or TAMRA.[9]
This protocol allows for the rapid quantification of peptide uptake across a large cell population.
Materials:
-
Fluorescently labeled C23 peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the desired concentration of fluorescently labeled C23 peptide. Incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C.[9]
-
Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any membrane-bound peptide.
-
Detachment: Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and washing step twice to ensure complete removal of extracellular peptide.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for Alexa Fluor 488).
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Determine the percentage of cells that have taken up the peptide by setting a gate based on untreated control cells.
This protocol allows for the visualization of the intracellular localization of the C23 peptide.
Materials:
-
Fluorescently labeled C23 peptide
-
Cells seeded on glass-bottom dishes or coverslips
-
Hoechst or DAPI stain for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-60% confluency.
-
Peptide Incubation: Treat the cells with fluorescently labeled C23 peptide in culture medium for the desired time and concentration at 37°C.
-
Washing: Wash the cells three times with warm PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Fixation (Optional but Recommended): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the peptide's fluorophore and the nuclear stain. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide.
Data Analysis:
-
Observe the subcellular localization of the peptide (e.g., cytoplasm, nucleus, endosomes).
-
Co-localization analysis with organelle-specific markers can be performed to determine the precise location of the peptide.[10]
Mass Spectrometry-Based Measurement of C23 Uptake
This method provides a direct and accurate quantification of the intact C23 peptide within the cells, using a stable isotope-labeled version of the peptide as an internal standard.[3][4]
Materials:
-
C23 peptide
-
Stable isotope-labeled C23 peptide (internal standard)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 ZipTips)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1-5 from the Flow Cytometry protocol to obtain a cell pellet after incubation with the C23 peptide.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles.
-
Protein Precipitation: Add an equal volume of acetonitrile (B52724) to the cell lysate to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Internal Standard Spiking: Transfer the supernatant to a new tube and add a known amount of the stable isotope-labeled C23 peptide.
-
Peptide Purification: Purify and concentrate the peptides from the lysate using an SPE cartridge according to the manufacturer's protocol. Elute the peptides in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
MALDI Spotting: Mix the eluted peptide solution with the MALDI matrix solution and spot it onto the MALDI target plate. Allow it to dry completely.
-
MS Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: Quantify the amount of C23 peptide by comparing the peak intensity of the native peptide with that of the stable isotope-labeled internal standard.
Diagrams
Conclusion
The choice of technique for measuring the cellular uptake of the C23 peptide will depend on the specific research question. For high-throughput screening and determining the percentage of cells internalizing the peptide, flow cytometry is ideal. For detailed information on the subcellular localization, confocal microscopy is the method of choice. For precise, absolute quantification of the intact peptide, MALDI-TOF mass spectrometry is the gold standard. A combination of these techniques will provide a comprehensive understanding of the cellular uptake of the C23 peptide, which is essential for its further development as a therapeutic agent.
References
- 1. Cold-inducible RNA-binding protein-derived peptide C23 attenuates inflammation and tissue injury in a murine model of intestinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIRP-derived Peptide C23 Attenuates Inflammation and Tissue Injury in a Murine Model of Intestinal Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Enzymatic Assays to Determine the Inhibitory Constant (Ki) of Catechol 2,3-dioxygenase (C23O)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catechol 2,3-dioxygenase (C23O) is a critical enzyme in the metabolic pathways of aromatic compounds in various microorganisms.[1][2] It catalyzes the meta-cleavage of catechol and its derivatives, a key step in the degradation of environmental pollutants and in various industrial biotechnological processes. The study of C23O inhibition is crucial for understanding the mechanisms of biodegradation of aromatic compounds and for the development of novel bioremediation strategies. These application notes provide a comprehensive overview and detailed protocols for determining the inhibitory constant (Ki) of potential C23O inhibitors using in vitro enzymatic assays.
Principle of the Assay
The enzymatic activity of C23O is typically monitored by the formation of the product 2-hydroxymuconic semialdehyde from the substrate catechol. This product has a distinct yellow color and exhibits a maximum absorbance at a wavelength of 375 nm. The rate of the enzymatic reaction can, therefore, be determined by measuring the increase in absorbance at this wavelength over time using a spectrophotometer.
The inhibitory constant (Ki) is a measure of the potency of an inhibitor and represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme kinetic models.
Data Presentation: Inhibitory Constants (Ki) of C23O Inhibitors
The following table summarizes the inhibitory constants (Ki) for known inhibitors of Catechol 2,3-dioxygenase from Pseudomonas putida.
| Inhibitor | Enzyme Source | Ki (µM) | Inhibition Type |
| 3-Chlorocatechol (B1204754) | Pseudomonas putida | 0.14 | Noncompetitive or Mixed-type |
| 4-Chlorocatechol | Pseudomonas putida | 50 | Noncompetitive or Mixed-type |
Note: The type of inhibition can vary depending on the experimental conditions.[3][4][5][6]
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory constant (Ki) of a test compound against Catechol 2,3-dioxygenase.
Materials and Reagents
-
Purified Catechol 2,3-dioxygenase (C23O)
-
Catechol (substrate)
-
Test inhibitor compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 375 nm
-
96-well microplates or quartz cuvettes
-
Pipettes and tips
-
Reagent-grade water
Experimental Workflow Diagram
Caption: Experimental workflow for determining the Ki of C23O inhibitors.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of catechol (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Dilute the purified C23O enzyme in the assay buffer to a working concentration that yields a linear reaction rate for at least 5-10 minutes.
-
-
Enzymatic Assay:
-
Set up the reactions in a 96-well plate or cuvettes. A typical reaction mixture (e.g., 200 µL) contains:
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
A fixed concentration of C23O enzyme
-
Varying concentrations of the test inhibitor
-
Varying concentrations of catechol (substrate)
-
-
It is recommended to perform the assay with multiple substrate concentrations to determine the mode of inhibition.
-
Pre-incubate the enzyme, buffer, and inhibitor for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the catechol substrate to the mixture.
-
Immediately start monitoring the increase in absorbance at 375 nm over time using a spectrophotometer. Record data points every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction by determining the initial linear slope of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the Ki value, the data can be fitted to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis software.
-
Alternatively, the data can be transformed using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition and calculate Ki.
-
Signaling Pathway
Catechol 2,3-dioxygenase is a key enzyme in the meta-cleavage pathway for the degradation of aromatic compounds. This pathway ultimately converts these complex molecules into central metabolites that can enter the tricarboxylic acid (TCA) cycle.
Caption: The meta-cleavage pathway of aromatic compound degradation.
References
- 1. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of C23 Inhibitors
Introduction
C23, also known as Nucleolin, is a multifunctional protein that is highly expressed in cancer cells and plays a significant role in tumorigenesis.[1][2] Elevated levels of C23 have been shown to facilitate cancer cell proliferation, making it a promising therapeutic target for cancer treatment.[1] The primary mechanism by which C23 promotes tumorigenesis is through the suppression of the tumor suppressor protein p53's transcriptional activity.[1][2] This document provides a comprehensive set of experimental protocols for researchers, scientists, and drug development professionals to assess the anti-proliferative effects of potential C23 inhibitors.
The following protocols are designed to quantify the effects of C23 inhibitors on cancer cell proliferation, viability, cell cycle progression, and the underlying molecular signaling pathways.
I. General Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of a potential C23 inhibitor. The workflow should begin with initial screening assays to determine the cytotoxic and anti-proliferative activity, followed by more detailed mechanistic studies.
II. Key Experimental Protocols
A. Cell Viability and Cytotoxicity Assays
These initial screening assays are fundamental for determining the dose-dependent effect of a C23 inhibitor on cancer cell viability.
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the C23 inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[3]
-
Dye Solubilization: Allow the plates to air dry and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.[3]
Data Presentation: IC₅₀ Values of C23 Inhibitor
| Cell Line | Cancer Type | C23 Inhibitor IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HCT116 | Colon Cancer | [Insert Value] | [Insert Value] |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
B. Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with the C23 inhibitor at various concentrations for 7-14 days, until visible colonies are formed in the control wells.
-
Colony Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Washing: Gently wash the wells with tap water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Data Presentation: Colony Formation Inhibition
| Treatment Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | [Insert Value] | 1.0 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
C. Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the C23 inhibitor at its IC₅₀ concentration for 24 or 48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Analyze the DNA histograms to determine the percentage of cells in each phase of the cell cycle.[3]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| C23 Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] |
D. Western Blot Analysis for Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by C23 inhibition, particularly the p53 pathway.
Protocol:
-
Protein Extraction: Treat cells with the C23 inhibitor, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p53, phospho-p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.[4]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize to the loading control.[4]
Data Presentation: Protein Expression Changes
| Protein | Control (Relative Expression) | C23 Inhibitor (Relative Expression) | Fold Change |
| p53 | 1.0 | [Insert Value] | [Insert Value] |
| p-p53 | 1.0 | [Insert Value] | [Insert Value] |
| p21 | 1.0 | [Insert Value] | [Insert Value] |
| β-actin | 1.0 | 1.0 | 1.0 |
III. Conclusion
The protocols outlined in this document provide a robust framework for assessing the anti-proliferative effects of novel C23 inhibitors. By systematically evaluating cytotoxicity, long-term proliferative capacity, effects on the cell cycle, and modulation of key signaling pathways, researchers can effectively characterize the therapeutic potential of these compounds for cancer treatment.
References
C23 Peptide: A Potent Tool for Investigating PACE4 Downstream Signaling in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 6 (PCSK6), commonly known as PACE4, is a calcium-dependent serine endoprotease that plays a critical role in the post-translational modification and activation of a wide array of precursor proteins.[1] Overexpression of PACE4 has been strongly implicated in the progression of various cancers, particularly prostate cancer, where it contributes to tumor growth, invasion, and metastasis.[1][2] The C23 peptide, Ac-[DLeu]LLLRVK-Amba, is a potent and specific peptidomimetic inhibitor of PACE4.[1][3] Its ability to block PACE4 activity makes it an invaluable tool for elucidating the downstream signaling pathways regulated by this key enzyme and for exploring novel therapeutic strategies against PACE4-driven malignancies.
These application notes provide a comprehensive guide for utilizing the C23 peptide to investigate PACE4 downstream signaling. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
C23 Peptide Specifications and Inhibitory Activity
The C23 peptide exhibits nanomolar inhibitory potency against PACE4, with a notable selectivity over other proprotein convertases like furin.[1] This specificity is crucial for attributing observed cellular effects directly to the inhibition of PACE4.
| Parameter | Value | Cell Line | Reference |
| Ki (in vitro) | 4.9 ± 0.9 nM | - | [1] |
| IC50 (Cell Proliferation) | 25 ± 10 µM | DU145 (Prostate) | [1] |
| IC50 (Cell Proliferation) | 40 ± 10 µM | LNCaP (Prostate) | [1] |
| IC50 (Cell Proliferation) | 50 ± 10 µM | LNCaP (Prostate) | [4] |
| IC50 (Cell Proliferation) | 63 ± 3 µM | JHU-LNCaP-SM (Prostate) | [4] |
Downstream Signaling Pathways of PACE4
Inhibition of PACE4 by the C23 peptide has been shown to disrupt key signaling pathways that promote cancer cell survival and proliferation. The primary mechanisms involve the induction of apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress pathways.
Mitochondrial Apoptosis Pathway
PACE4 inhibition leads to an increase in the pro-apoptotic to anti-apoptotic protein ratio, specifically the Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol and subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the in vivo stability of PACE4 inhibitory peptide C23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PACE4 inhibitory peptide C23.
Troubleshooting Guides
Issue: Rapid degradation of C23 peptide observed in in vivo models.
Question: My C23 peptide appears to be degrading very quickly in my animal model, leading to a lack of efficacy. What are the potential causes and how can I troubleshoot this?
Answer: Rapid in vivo degradation is a common challenge for therapeutic peptides.[1][2][3] Several factors can contribute to this issue. Here’s a step-by-step guide to troubleshoot the problem:
1. Assess Peptide Handling and Formulation:
-
Incorrect Storage: Ensure the lyophilized peptide is stored at the recommended temperature (typically -20°C or -80°C) and protected from moisture.
-
Improper Reconstitution: Use sterile, nuclease-free solutions for reconstitution. The choice of solvent can impact stability. For in vivo studies, reconstitution in a biocompatible buffer at an appropriate pH is crucial.[4][5]
-
Formulation Issues: The formulation can significantly impact stability. Consider if the current vehicle is optimal for protecting the peptide from enzymatic degradation.
2. Evaluate the Biological Matrix:
-
High Protease Activity: The specific animal model and tissue environment can have varying levels of proteases that can degrade C23.[6][7][8]
-
Blood vs. Plasma Stability: C23 has been shown to be more stable in whole blood compared to plasma due to the presence of peptidases in plasma.[9] Consider quantifying the peptide in whole blood.
3. Review Experimental Design:
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can affect the peptide's initial concentration and exposure to degrading enzymes.[9]
-
Sampling Time Points: Ensure your pharmacokinetic sampling schedule is frequent enough to capture the rapid degradation phase.
4. Consider Peptide Modifications:
-
If the native C23 peptide proves too unstable, explore chemically modified analogs with enhanced stability. The parent peptide of C23, the Multi-Leu peptide, was modified to create C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) which has increased stability and inhibitory potency.[10][11][12]
Issue: Inconsistent or non-reproducible results in C23 efficacy studies.
Question: I am observing high variability in the anti-tumor effects of C23 in my xenograft model. What could be causing this?
Answer: Inconsistent results in in vivo efficacy studies can be frustrating. Here are some key areas to investigate:
1. Dosing and Administration:
-
Inaccurate Dosing: Verify the accuracy of your peptide concentration and the volume administered to each animal.
-
Inconsistent Administration: Ensure the injection technique is consistent across all animals to minimize variability in absorption and distribution.
2. Animal Model Variability:
-
Tumor Heterogeneity: The size and vascularization of tumors can vary between animals, affecting drug delivery and response.
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight, as underlying health issues can impact study outcomes.
3. Data Analysis:
-
Statistical Power: Ensure your study is adequately powered with a sufficient number of animals per group to detect statistically significant differences.
-
Outlier Analysis: Investigate any potential outliers in your data that may be skewing the results.
4. Assay Validation:
-
Reproducibility: It is crucial to validate your in vivo assay to ensure it is reproducible. This can be done through a replicate-determination study.[13]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the C23 peptide?
A1: C23 is a peptidomimetic inhibitor of PACE4 (Paired basic Amino acid Cleaving Enzyme 4).[10][11][12] PACE4 is a proprotein convertase that activates several proteins involved in tumor growth, invasion, and metastasis.[14][15] By inhibiting PACE4, C23 can block the progression of certain cancers, such as prostate cancer, by inducing tumor cell quiescence, increasing apoptosis, and impairing neovascularization.[10][12]
Q2: What are the most effective strategies to improve the in vivo stability of C23?
A2: Several strategies can be employed to enhance the stability of therapeutic peptides like C23:[1][16][17][18][19]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at protease-sensitive sites can significantly increase resistance to enzymatic degradation. The inclusion of a D-Leucine at the N-terminus is a key stability-enhancing feature of C23.[9][12]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus (in C23, an amidinobenzylamide moiety is used) protect against exopeptidases.[9][17]
-
Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and mask cleavage sites.[16][17][20]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, reducing renal clearance and protecting it from proteolysis.[4][17]
-
Lipidation: Conjugating fatty acids to the peptide can promote binding to albumin, extending its plasma half-life.[1][17]
-
Prodrug Approach: Transforming the peptide into a prodrug that releases the active form at the target site can improve stability and tumor-targeting efficiency.[11]
Q3: What is the recommended experimental protocol for assessing the serum stability of C23?
A3: A standard protocol for evaluating the in vitro serum stability of a peptide like C23 involves incubating the peptide in serum and quantifying the amount of intact peptide over time using methods like RP-HPLC or LC-MS/MS.[6][7][8][21]
Detailed Experimental Protocol: Serum Stability Assay
1. Materials and Reagents:
-
C23 peptide (lyophilized)
-
Human or mouse serum
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system or LC-MS/MS
2. Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of C23 in DMSO.
-
Serum Preparation: Thaw serum at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the serum with the C23 stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%). Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: To stop the enzymatic reaction and remove serum proteins, add a precipitating solution (e.g., 1% TFA in ACN) to each aliquot. Vortex and incubate on ice.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide by RP-HPLC or LC-MS/MS to quantify the remaining intact C23.
3. Data Analysis:
-
Calculate the percentage of intact C23 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (T½).
Q4: How does the stability of C23 compare to its parent peptide, the Multi-Leu peptide?
A4: C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) was designed as a more stable and potent analog of the Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH2).[10][11][12] The modifications in C23, particularly the N-terminal D-Leucine and the C-terminal amidinobenzylamide group, significantly enhance its resistance to enzymatic degradation compared to the ML-peptide.[9][10]
Data Presentation
Table 1: Comparison of Stability of C23 and its Analogs
| Peptide | Modification(s) | Half-life (T½) in Mouse Plasma | Reference(s) |
| Multi-Leu (ML) peptide | Unmodified scaffold | Not explicitly stated, but implied to be low | [10][11] |
| C23 | N-terminal D-Leu, C-terminal Amba | ~29 minutes | [9] |
| C23 in whole blood | N-terminal D-Leu, C-terminal Amba | ~1.39 hours | [9] |
| ML-prodrug | Albumin-binding moiety | Significantly increased in vivo stability | [11] |
Amba: 4-amidinobenzylamide
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of PACE4 in cancer and the inhibitory action of C23.
Caption: Experimental workflow for determining the serum stability of the C23 peptide.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Therapeutic Peptides: Importance, Challenges, and Bioanalysis by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of paired basic amino acid-cleaving enzyme 4 (PACE4) correlated with prognosis in non-small cell lung cancer (NSCLC) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 18. alliedacademies.org [alliedacademies.org]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
- 20. Impact of Peptide Structure on Colonic Stability and Tissue Permeability [mdpi.com]
- 21. benchchem.com [benchchem.com]
Solubility and reconstitution of lyophilized C23 peptide for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, reconstitution, and use of lyophilized C23 peptide in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the C23 peptide and what is its mechanism of action?
A1: The C23 peptide is a 15-amino acid synthetic peptide derived from human Cold-Inducible RNA-Binding Protein (CIRP).[1][2] Specifically, it corresponds to amino acid residues 111-125 of CIRP.[1][3] In inflammatory conditions such as sepsis and ischemia-reperfusion injury, CIRP can be released into the extracellular space (eCIRP) where it acts as a Damage-Associated Molecular Pattern (DAMP).[1][2] eCIRP promotes an inflammatory response by binding to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD2).[1][2] The C23 peptide has a high affinity for MD2 and acts as a competitive inhibitor, blocking the binding of eCIRP to the TLR4/MD2 complex.[1][2] This inhibition prevents the downstream activation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]
Q2: How should I store lyophilized and reconstituted C23 peptide?
A2: Proper storage is crucial to maintain the stability and activity of the C23 peptide. Lyophilized peptides are relatively stable and should be stored at -20°C or colder for long-term storage (several years). For short-term storage (days to weeks), they can be kept at 4°C.[2] Once reconstituted, the peptide is less stable. It is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for several weeks or at -80°C for longer-term storage (months).
Q3: What is the recommended solvent for reconstituting C23 peptide?
A3: The choice of solvent depends on the physicochemical properties of the peptide. Based on its amino acid sequence (GRGFSRGGGDRGYGG), the C23 peptide has a theoretical isoelectric point (pI) of approximately 9.8, indicating it is a basic peptide. Therefore, it should be readily soluble in sterile, distilled water. If solubility issues arise, using a dilute acidic solution, such as 10% acetic acid, can aid in dissolution. For most in vitro and in vivo studies, sterile saline or phosphate-buffered saline (PBS) at a physiological pH are suitable diluents after initial reconstitution.
Q4: What is a typical working concentration and dosage for C23 peptide?
A4: The optimal concentration will vary depending on the specific experimental setup. For in vitro studies, such as macrophage stimulation assays, concentrations can range from low micromolar (µM) to higher concentrations, depending on the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. For in vivo studies in mice, a commonly used dosage is 8 mg/kg of body weight, administered intraperitoneally or intravenously.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has aggregated. | Based on the C23 peptide's basic nature (pI ≈ 9.8), it should be soluble in sterile water. If it fails to dissolve, try adding a small amount of 10% acetic acid. Gentle vortexing or sonication can also help to break up aggregates. Always allow the lyophilized peptide to equilibrate to room temperature in a desiccator before adding solvent. |
| Cloudy or precipitated solution after reconstitution | Peptide aggregation; poor solubility in the chosen buffer. | If the solution is cloudy, it may indicate aggregation. Try sonicating the solution briefly. If precipitation occurs after dilution in a buffer (e.g., PBS), the salt concentration may be too high. Try reconstituting in sterile water first to a higher stock concentration and then diluting it further with your experimental buffer. |
| Loss of peptide activity in experiments | Improper storage; repeated freeze-thaw cycles; peptide degradation. | Ensure the peptide is stored correctly (lyophilized at -20°C or colder; aliquoted and frozen in solution). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If you suspect degradation, it is best to use a fresh vial of lyophilized peptide. |
| High variability in experimental results | Inaccurate peptide concentration; inconsistent reconstitution. | Ensure accurate weighing of the lyophilized peptide. Note that lyophilized peptides can be hygroscopic, so weigh quickly. Be consistent in your reconstitution procedure. For critical experiments, consider determining the peptide concentration of your stock solution using a spectrophotometer at 280 nm (if the peptide contains Trp or Tyr residues, which C23 does) or through a peptide quantification assay. |
Data Presentation
Table 1: Physicochemical Properties of C23 Peptide
| Property | Value |
| Amino Acid Sequence | GRGFSRGGGDRGYGG |
| Number of Amino Acids | 15 |
| Molecular Weight | ~1635.7 g/mol |
| Theoretical Isoelectric Point (pI) | ~9.8 |
| Overall Charge at pH 7.0 | Positive |
Table 2: Recommended Storage Conditions for C23 Peptide
| Form | Short-Term Storage | Long-Term Storage |
| Lyophilized | 4°C (days to weeks) | -20°C or -80°C (years) |
| Reconstituted | 4°C (a few days) | -20°C (weeks) or -80°C (months) |
Experimental Protocols
Protocol: In Vitro Inhibition of CIRP-Induced TNF-α Production in Macrophages
This protocol describes a method to assess the inhibitory effect of the C23 peptide on CIRP-induced TNF-α production in the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lyophilized C23 peptide
-
Recombinant murine CIRP (rmCIRP)
-
Sterile, nuclease-free water or 10% acetic acid for reconstitution
-
Sterile PBS
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow the cells to adhere.
-
Peptide Reconstitution and Preparation:
-
Allow the lyophilized C23 peptide to equilibrate to room temperature.
-
Reconstitute the peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL). If solubility is an issue, use 10% acetic acid.
-
Prepare a series of working concentrations of C23 by diluting the stock solution in complete DMEM.
-
-
C23 Peptide Pre-treatment:
-
After 24 hours of cell adherence, remove the culture medium from the wells.
-
Add 100 µL of the various C23 working concentrations to the respective wells. Include a vehicle control (DMEM without C23).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Macrophage Stimulation:
-
Prepare a solution of rmCIRP in complete DMEM at a concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Add 10 µL of the rmCIRP solution to each well (except for the negative control wells, which should receive 10 µL of DMEM).
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the C23 peptide concentration to determine the inhibitory effect of C23.
Mandatory Visualizations
Caption: C23 peptide competitively inhibits eCIRP binding to the TLR4/MD2 complex.
Caption: Recommended workflow for reconstituting lyophilized C23 peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. C23 ameliorates carbon tetrachloride-induced liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emodin Alleviates Severe Acute Pancreatitis-Associated Acute Lung Injury by Inhibiting the Cold-Inducible RNA-Binding Protein (CIRP)-Mediated Activation of the NLRP3/IL-1β/CXCL1 Signaling [frontiersin.org]
- 4. sinobiological.com [sinobiological.com]
- 5. uniprot.org [uniprot.org]
Technical Support Center: PACE4 Inhibition Experiments with C23
Welcome to the technical support center for PACE4 inhibition experiments featuring the peptide inhibitor C23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during your PACE4 inhibition experiments with C23.
Inhibitor & Reagent Preparation
-
Question 1: How should I dissolve and store the C23 peptide inhibitor?
Answer: C23 is a peptide-based inhibitor and requires careful handling to ensure its stability and activity.
-
Dissolving: Due to its hydrophobic nature, C23 may not be readily soluble in aqueous buffers alone. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Subsequently, this stock solution can be diluted to the final working concentration in your desired aqueous experimental buffer. To avoid precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing.
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.
-
-
Question 2: My C23 inhibitor precipitated out of solution during the experiment. What should I do?
Answer: Precipitation of peptide inhibitors is a common issue. Here are some troubleshooting steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) to minimize solvent effects and toxicity.
-
Sonication: Gentle sonication of the solution can help to redissolve small amounts of precipitate.
-
Pre-warm Buffer: Warming the aqueous buffer slightly before adding the DMSO stock can sometimes improve solubility.
-
Different Solvent: If DMSO is problematic for your specific assay, consider alternative organic solvents like dimethylformamide (DMF) for the initial stock solution, but always check for compatibility with your experimental system.
-
Experimental Design & Execution
-
Question 3: I am not seeing any inhibition of PACE4 activity in my enzymatic assay. What are the possible reasons?
Answer: Several factors could contribute to a lack of observed inhibition.
-
Inactive Inhibitor: Ensure the C23 inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider testing a fresh aliquot.
-
Incorrect Assay Conditions: PACE4 activity is pH-dependent, with optimal activity typically at a neutral pH. Verify the pH of your assay buffer. Also, ensure the correct concentration of co-factors like calcium is present.
-
Insufficient Inhibitor Concentration: The reported Ki for C23 against PACE4 is in the low nanomolar range. However, for initial experiments, it's advisable to test a wide range of concentrations to determine the IC50 in your specific assay setup.
-
Enzyme Activity: Confirm that your recombinant PACE4 enzyme is active using a positive control substrate and in the absence of the inhibitor.
-
-
Question 4: I am observing high background noise in my fluorogenic enzymatic assay. How can I reduce it?
Answer: High background fluorescence can mask the true signal.
-
Substrate Quality: Ensure the fluorogenic substrate is of high quality and has been stored protected from light to prevent auto-hydrolysis.
-
Blank Controls: Always include a "no enzyme" control to measure the background fluorescence of the substrate and buffer. Subtract this value from all other readings.
-
Plate Type: Use black, opaque-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
-
Reader Settings: Optimize the gain settings on your fluorescence plate reader to maximize the signal-to-noise ratio.
-
-
Question 5: My results in the cell-based proliferation assay are inconsistent. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several sources.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered responses.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate, as variations in cell number will lead to variability in the final readout.
-
Inhibitor Stability in Media: Peptide inhibitors can be degraded by proteases present in serum-containing cell culture media. Consider conducting experiments in serum-free or reduced-serum media for the duration of the inhibitor treatment, or assess the stability of C23 in your specific media conditions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Data Interpretation
-
Question 6: How specific is C23 for PACE4? Could I be seeing off-target effects?
Answer: While C23 was developed as a potent PACE4 inhibitor, it is important to consider its selectivity. The parent compound of C23, the multi-Leu peptide, showed a 20-fold selectivity for PACE4 over the closely related proprotein convertase, furin.[1] However, the modifications made to create C23 resulted in a reduction of this selectivity. Therefore, at higher concentrations, it is possible that C23 may inhibit other proprotein convertases like furin. To confirm that the observed effects in your experiments are due to PACE4 inhibition, consider the following:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of C23 that gives a significant effect in your assay to minimize the risk of off-target effects.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knockdown PACE4 expression in your cells. If the phenotype of PACE4 knockdown mimics the effect of C23 treatment, it provides strong evidence for on-target activity.
-
Control Inhibitors: If available, use a structurally different PACE4 inhibitor or a less potent analog as a negative control.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the PACE4 inhibitor C23 and its parent compound, the multi-Leu peptide.
| Compound | Target | Assay Type | K_i (nM) | IC_50 (µM) | Cell Line | Reference |
| C23 | PACE4 | Enzymatic | 4.9 ± 0.9 | - | - | |
| Cell Proliferation | - | 25 | DU145 | [2] | ||
| Cell Proliferation | - | 40 | LNCaP | [2] | ||
| Multi-Leu Peptide | PACE4 | Enzymatic | 22 ± 6 | - | - | |
| Furin | Enzymatic | ~440 (estimated) | - | - | [1] | |
| Cell Proliferation | - | ~50 | DU145 | |||
| Cell Proliferation | - | ~50 | LNCaP |
Key Experimental Protocols
1. PACE4 Fluorogenic Enzymatic Assay
This protocol provides a general framework for measuring PACE4 activity using a fluorogenic substrate.
-
Materials:
-
Recombinant human PACE4
-
Fluorogenic PACE4 substrate (e.g., a peptide with a recognition sequence like Arg-X-Lys/Arg-Arg flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
C23 inhibitor stock solution (in DMSO)
-
Black, opaque-bottom 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the C23 inhibitor in the Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
In the wells of the microplate, add 25 µL of the diluted inhibitor or vehicle control.
-
Add 50 µL of the PACE4 enzyme solution (diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (diluted in Assay Buffer to the desired concentration).
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
The rate of the reaction is determined from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
2. Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of C23 on cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
C23 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of C23 in the cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of C23 or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
3. Western Blotting for PACE4 and Downstream Targets
This protocol outlines the steps for detecting protein expression levels by western blotting.
-
Materials:
-
Cell lysates from cells treated with C23 or vehicle control
-
Protein concentration assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PACE4, anti-cleaved substrate, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to determine changes in protein expression.
-
Visualizations
Caption: PACE4 signaling pathway and C23 inhibition.
Caption: General experimental workflow for PACE4 inhibition.
Caption: Troubleshooting flowchart for C23 experiments.
References
Technical Support Center: Optimizing Novel Peptide Dosage for LNCaP Xenograft Studies
Disclaimer: As of late 2025, published literature specifically detailing the use and dosage optimization of C23 peptide in LNCaP xenograft models for prostate cancer is not available. The following guide is a resource for researchers, scientists, and drug development professionals planning to investigate a novel peptide therapeutic, such as C23, in an LNCaP xenograft model. It provides general best practices, troubleshooting advice, and standardized protocols based on extensive experience with peptide-based therapeutics and LNCaP xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel peptide like C23 in an LNCaP xenograft model?
A1: For a novel peptide, a starting dose is typically determined from in vitro IC50 values and preliminary toxicity studies. If no prior in vivo data exists, a common approach is to start with a dose range of 1-10 mg/kg and perform a dose-escalation study. It is crucial to monitor for signs of toxicity, such as weight loss, behavioral changes, or tissue damage.[1]
Q2: How do I choose the best route of administration for my peptide?
A2: The route of administration depends on the peptide's properties, such as its stability and half-life.[2][3]
-
Intravenous (IV): Provides immediate and complete bioavailability but may have a very short half-life.
-
Subcutaneous (SC): Allows for slower release and potentially longer-lasting effects.
-
Intraperitoneal (IP): Commonly used in preclinical models, offering a balance between ease of administration and systemic exposure. The choice should be guided by pharmacokinetic (PK) studies to determine the route that achieves the desired therapeutic concentration at the tumor site.
Q3: My peptide therapeutic shows no effect on tumor growth. What should I do?
A3: A lack of efficacy can stem from several factors:
-
Peptide Instability: Peptides can be rapidly degraded by proteases in vivo.[3] Consider strategies to enhance stability, such as PEGylation or incorporating unnatural amino acids.[3]
-
Insufficient Dosage: The administered dose may not be reaching a therapeutic concentration in the tumor. A dose-escalation study is recommended.
-
Poor Bioavailability: The peptide may not be effectively reaching the systemic circulation or the tumor tissue. PK studies are essential to confirm exposure.
-
Target Engagement: Confirm that the peptide is interacting with its intended target in the tumor. This may require developing specific assays to measure target binding or downstream effects.
Q4: I am observing significant toxicity in my mouse models. How can I mitigate this?
A4: Toxicity is a critical concern with any new therapeutic.
-
Reduce the Dose: This is the most straightforward approach. Determine the Maximum Tolerated Dose (MTD) through a dose-escalation study.
-
Change Administration Route: A different route may alter the pharmacokinetic profile and reduce peak concentrations that cause toxicity.
-
Modify the Formulation: Using a different vehicle or a sustained-release formulation can sometimes reduce off-target effects.
Q5: The LNCaP tumors in my control group are growing at inconsistent rates. How can I improve consistency?
A5: LNCaP xenografts can sometimes exhibit variable growth.[4][5] To improve consistency:
-
Cell Viability: Ensure high viability ( >95%) of LNCaP cells at the time of injection.[6]
-
Matrigel: Use Matrigel with your cell suspension to support initial tumor take and growth.[7]
-
Injection Site: Be consistent with the subcutaneous injection site, typically the flank.[6]
-
Animal Health: Use healthy, immunocompromised mice of a consistent age and weight.[6]
-
Cell Passage Number: Use LNCaP cells from a consistent and low passage number, as high passage numbers can alter cell characteristics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No measurable tumor growth after inoculation | Poor cell viability; Incorrect injection technique; Insufficient cell number. | Verify cell viability before injection. Ensure a subcutaneous, not intradermal, injection. Use a minimum of 1-2 million cells per injection.[6][7] |
| High variability in tumor size between animals | Inconsistent cell number or injection volume; Animal health status. | Standardize cell suspension and injection volume carefully. Exclude any unhealthy animals from the study. |
| Sudden weight loss or death in treatment group | Peptide toxicity. | Immediately stop dosing and perform a necropsy to identify potential organ toxicity. Redesign the study with a lower starting dose. |
| Peptide shows efficacy in vitro but not in vivo | Poor pharmacokinetics (PK); Rapid degradation; Low bioavailability. | Conduct PK studies to measure peptide concentration in plasma and tumor tissue. Consider peptide modifications to improve stability.[3] |
| Tumor regression followed by rapid regrowth | Development of resistance; Insufficient treatment duration or dose. | Analyze tumors for changes in the target pathway. Consider a higher dose or a longer treatment period. |
Experimental Protocols
Protocol 1: LNCaP Xenograft Establishment
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Confirm >95% viability.
-
Animal Model: Use male athymic nude mice, 6-8 weeks old.[6]
-
Inoculation: Resuspend LNCaP cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[7]
-
Injection: Subcutaneously inject 100 µL of the cell suspension (2 million cells) into the right flank of each mouse.[7]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is: (Length x Width²) / 2.[7]
-
Study Initiation: Begin peptide treatment when tumors reach an average volume of 100-150 mm³.[6]
Protocol 2: Peptide Dosage Optimization Study
-
Animal Grouping: Randomize mice with established LNCaP tumors into groups of 5-8 animals.
-
Dose Levels:
-
Group 1: Vehicle control (e.g., sterile saline or PBS).
-
Group 2: Low Dose Peptide (e.g., 1 mg/kg).
-
Group 3: Mid Dose Peptide (e.g., 5 mg/kg).
-
Group 4: High Dose Peptide (e.g., 10 mg/kg).
-
-
Administration: Administer the peptide and vehicle via the chosen route (e.g., IP or IV) at a consistent frequency (e.g., daily or 3 times per week).
-
Monitoring:
-
Measure tumor volume 2-3 times weekly.
-
Record body weight at each measurement to monitor toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
Analysis: At the end of the study, euthanize the animals and collect tumors and major organs for histopathological and molecular analysis.
Data Presentation
Table 1: Hypothetical Results of a C23 Peptide Dose-Escalation Study in LNCaP Xenografts
| Treatment Group | Dose (mg/kg) | Administration Frequency | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Daily | 1250 ± 150 | 0% | +5% |
| C23 Peptide | 1 | Daily | 980 ± 120 | 21.6% | +4% |
| C23 Peptide | 5 | Daily | 650 ± 95 | 48.0% | +2% |
| C23 Peptide | 10 | Daily | 420 ± 70 | 66.4% | -3% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Peptide Therapeutic Testing in LNCaP Xenografts.
Caption: Hypothetical Signaling Pathway for a Peptide Inhibitor in Cancer.
Caption: Troubleshooting Decision Tree for Lack of In Vivo Efficacy.
References
- 1. Canadian scientists patent new peptide-drug conjugates | BioWorld [bioworld.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. lncap.com [lncap.com]
- 5. Establishment of a highly tumorigenic LNCaP cell line having inflammatory cytokine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xenograft growth by dietary phenethyl isothiocyanate correlates with decreased angiogenesis and inhibition of cell attachment - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent aggregation of C23 peptide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of C23 peptide aggregation in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and formulation of C23 peptide solutions.
Problem: My C23 peptide solution appears cloudy or has visible precipitates.
Answer: Cloudiness or precipitation is a common indicator of peptide aggregation.[1] This can lead to a loss of active peptide concentration and potentially interfere with your experiments. Here are steps to troubleshoot this issue:
-
Verify pH of the Solution: The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero.[1] Ensure the pH of your buffer is at least 1-2 units away from the C23 peptide's pI. For basic peptides, using a buffer with a lower pH can increase the net positive charge and improve solubility. Conversely, for acidic peptides, a higher pH buffer will increase the net negative charge and enhance solubility.[1]
-
Adjust Peptide Concentration: High peptide concentrations can promote self-association and aggregation.[2][3] If your experimental design allows, try reducing the working concentration of the C23 peptide.
-
Incorporate Solubilizing Excipients: Certain additives can help prevent aggregation. Consider the addition of one or more of the following:
-
Sugars and Polyols: Mannitol, sucrose, and trehalose (B1683222) are often used to stabilize peptides.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Dodecyl Maltoside (DDM) can be effective at low concentrations in preventing aggregation by reducing intermolecular hydrophobic interactions.[4][5]
-
Amino Acids: Arginine and glycine (B1666218) have been shown to reduce aggregation for a number of biomolecules.[3]
-
-
Control Temperature: Ensure the peptide solution is stored at the recommended temperature. For short-term storage, 2-8°C is often suitable, while long-term storage should be at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles, which can induce aggregation, by storing the peptide in single-use aliquots.
Problem: I am observing a decrease in the biological activity of my C23 peptide over time.
Answer: A loss of biological activity can be a direct consequence of peptide aggregation, as the formation of aggregates can obscure the active sites of the peptide or lead to its precipitation out of solution.[5][7] To address this, consider the following:
-
Monitor for Aggregation: Use analytical techniques to determine if aggregation is occurring. Size Exclusion Chromatography (SEC) can separate and quantify aggregates, while Dynamic Light Scattering (DLS) can measure the size distribution of particles in your solution.[8][9]
-
Review Formulation Components: Some excipients, while intended to help, can sometimes promote aggregation under certain conditions. For example, some preservatives like benzyl (B1604629) alcohol have been shown to induce aggregation in certain peptides.[3][5] If your formulation contains multiple components, systematically evaluate their impact on C23 stability.
-
Optimize Storage Conditions:
-
Temperature: As mentioned, store aliquots at -20°C or -80°C for long-term stability.[6]
-
pH: Ensure the buffer pH is optimal for C23 stability, which may not be the same as the optimal pH for its biological activity. It may be necessary to adjust the pH just before use.
-
Light Exposure: Protect the peptide solution from light, as it can cause photo-oxidation and degradation, which may lead to aggregation.
-
Frequently Asked Questions (FAQs)
What is C23 peptide and why is aggregation a concern?
The C23 peptide is a 15-amino acid oligopeptide derived from the cold-inducible RNA-binding protein (CIRP).[10][11] It functions as a competitive inhibitor of extracellular CIRP (eCIRP) by binding to the TLR4/MD2 receptor complex, thereby suppressing inflammation.[10]
Aggregation is the process where individual peptide molecules associate to form larger, often insoluble, complexes.[2] For the C23 peptide, aggregation is a significant concern because it can lead to:
-
Loss of Efficacy: Aggregated peptides may have reduced or no biological activity.[5][7]
-
Altered Pharmacokinetics: The size and stability of aggregates can affect the absorption, distribution, and clearance of the peptide in vivo.[5][7]
-
Immunogenicity: The presence of aggregates can induce an unwanted immune response.[5][7]
-
Reduced Product Shelf-Life: Aggregation can lead to physical instability of the peptide formulation.[5][7]
What are the key factors that influence C23 peptide aggregation?
Several factors, both intrinsic to the peptide and extrinsic (environmental), can influence C23 peptide aggregation:
-
Intrinsic Factors:
-
Extrinsic (Environmental) Factors:
-
pH: As peptides are charged molecules, the pH of the solution affects the electrostatic interactions between peptide chains. Aggregation is often maximal at the isoelectric point (pI).[2][3][12]
-
Temperature: Higher temperatures can increase the rate of aggregation.[3][13][14] Freeze-thaw cycles can also promote aggregation.[6]
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[2][3]
-
Ionic Strength: The presence of salts can influence aggregation by modulating electrostatic interactions.[2]
-
Mechanical Stress: Agitation or shear stress can sometimes induce aggregation.[3]
-
What excipients can be used to prevent C23 peptide aggregation?
A variety of excipients can be included in the formulation to stabilize the C23 peptide and prevent aggregation.[2][4] The choice of excipient and its concentration should be optimized for the specific C23 peptide formulation.
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1% - 10% (w/v) | Preferential exclusion, increasing the thermodynamic stability of the native peptide state. |
| Surfactants | Polysorbate 20, Polysorbate 80, Dodecyl Maltoside | 0.01% - 0.1% (w/v) | Reduce surface adsorption and aggregation by shielding hydrophobic regions of the peptide.[4][5] |
| Amino Acids | Arginine, Glycine, Histidine | 10 mM - 250 mM | Can suppress aggregation through various mechanisms, including preferential exclusion and direct interaction with the peptide.[3][5] |
| Buffers | Phosphate (B84403), Citrate, Histidine, Acetate | 10 mM - 50 mM | Maintain a stable pH away from the peptide's isoelectric point to ensure a net charge and promote repulsion between peptide molecules.[2] |
How can I detect and quantify C23 peptide aggregation?
Several analytical techniques can be used to monitor and characterize C23 peptide aggregation:
| Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[8] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of particles in solution, providing information on the size distribution of aggregates.[9] |
| Analytical Ultracentrifugation (AUC) | Determines the sedimentation velocity of molecules, which can be used to characterize the size and shape of aggregates. |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of the peptide. A change from a random coil or alpha-helical structure to a beta-sheet structure can indicate aggregation.[15] |
| Thioflavin T (ThT) Fluorescence Assay | A dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.[3] |
Experimental Protocols
Protocol: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Select a size exclusion column appropriate for the molecular weight of the C23 peptide and its potential aggregates.
-
Prepare a mobile phase that is compatible with the C23 peptide and will not induce aggregation on the column. A common mobile phase is a phosphate buffer at a physiological pH with a moderate salt concentration (e.g., 150 mM NaCl).
-
-
Sample Preparation:
-
Dilute the C23 peptide sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify and integrate the peaks corresponding to the monomer and aggregates. Aggregates will elute earlier than the monomer.
-
-
Data Interpretation:
-
Calculate the percentage of monomer and aggregates by dividing the area of the respective peaks by the total peak area.
-
Protocol: Dynamic Light Scattering (DLS) for Aggregate Sizing
-
System Preparation:
-
Ensure the DLS instrument is clean and calibrated.
-
Set the measurement parameters, including temperature and scattering angle.
-
-
Sample Preparation:
-
Filter the C23 peptide solution through a low-protein-binding filter (e.g., 0.02 µm or 0.1 µm) to remove dust and other contaminants.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Analysis:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Interpretation:
-
The instrument software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution. The results are typically reported as the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in the average hydrodynamic diameter or the appearance of larger particle populations over time is indicative of aggregation.[9]
-
Visualizations
Caption: Workflow for troubleshooting C23 peptide aggregation.
Caption: How different excipients prevent C23 peptide aggregation.
Caption: A typical workflow for a C23 peptide stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. neurelis.com [neurelis.com]
- 8. biocompare.com [biocompare.com]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. CIRP-derived Peptide C23 Attenuates Inflammation and Tissue Injury in a Murine Model of Intestinal Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Long-term storage conditions for Ac-(DLeu)LLLRVK-Amba peptide
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and troubleshooting for the Ac-(DLeu)LLLRVK-Amba peptide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized Ac-(DLeu)LLLRVK-Amba peptide?
For long-term stability, lyophilized Ac-(DLeu)LLLRVK-Amba peptide should be stored at -20°C or, preferably, at -80°C.[1][2] It is crucial to store the peptide in a tightly sealed container with a desiccant to protect it from moisture, as moisture can significantly decrease its long-term stability.[2][3] When stored under these conditions, the peptide can be stable for several years.[1]
Q2: How should I handle the lyophilized peptide upon receipt and before use?
Upon receiving the lyophilized peptide, it is recommended to store it at or below -20°C. Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[3] This prevents the condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.[3] When weighing the peptide, do so quickly in a clean environment and promptly reseal the container.[2] Always wear gloves to prevent contamination.
Q3: What is the recommended procedure for reconstituting the Ac-(DLeu)LLLRVK-Amba peptide?
There is no universal solvent for all peptides; however, a general starting point is to use sterile, distilled water or a buffer solution (e.g., PBS at pH 7). For peptides with hydrophobic residues, like Ac-(DLeu)LLLRVK-Amba, initial dissolution in a small amount of a polar organic solvent such as DMSO or DMF may be necessary, followed by dilution with the aqueous buffer. It is advisable to test the solubility of a small amount of the peptide first.[4] Gentle vortexing or sonication can aid in dissolution.[4]
Q4: How should I store the reconstituted Ac-(DLeu)LLLRVK-Amba peptide solution?
The shelf-life of peptides in solution is limited.[5] For short-term storage (a few days), the solution can be kept at 2-8°C. For longer-term storage, it is strongly recommended to aliquot the reconstituted peptide into single-use volumes and freeze them at -20°C or -80°C.[2] This is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5]
Q5: What are the stability characteristics of the Ac-(DLeu)LLLRVK-Amba peptide?
The Ac-(DLeu)LLLRVK-Amba peptide has modifications at both termini (N-terminal acetylation and C-terminal amidation with 4-aminobenzylamine) which are known to enhance stability against degradation by exopeptidases.[2] However, a study has shown that this peptide is labile in mouse plasma and whole blood, with a half-life of approximately 29 minutes in plasma at room temperature.[6] This indicates susceptibility to enzymatic degradation in biological samples.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide will not dissolve | The peptide may have low solubility in the chosen solvent due to its hydrophobic nature. | - Try dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), then slowly add the aqueous buffer while vortexing.- Gentle warming (up to 40°C) or sonication may help.- If the peptide is basic, a slightly acidic buffer may improve solubility. If it is acidic, a slightly basic buffer may help. |
| Loss of biological activity | - Improper storage: Exposure to moisture, light, or elevated temperatures.- Repeated freeze-thaw cycles: This can cause peptide degradation.- Bacterial contamination of the solution. | - Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated environment.- Always aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.- Use sterile buffers for reconstitution and filter-sterilize the peptide solution if necessary. |
| Inconsistent experimental results | - Inaccurate peptide concentration: Due to incomplete dissolution or adsorption to the vial surface.- Peptide degradation over time in solution. | - Ensure the peptide is fully dissolved before use.- For hydrophobic peptides, using low-protein-binding tubes may reduce adsorption.- Prepare fresh solutions for critical experiments or use aliquots that have been stored frozen for a minimal amount of time. |
| Presence of unexpected peaks in HPLC analysis | - Peptide degradation: Hydrolysis or oxidation.- Contamination during handling. | - Analyze a freshly prepared solution of the peptide as a control.- Use high-purity solvents and sterile techniques.- Perform a stability study by analyzing the sample at different time points to identify degradation products. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for the Ac-(DLeu)LLLRVK-Amba peptide. Note: Specific quantitative stability data for this peptide is limited. The information provided is based on general guidelines for synthetic peptides and available literature.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C | Several years | Store in a tightly sealed container with desiccant, protected from light.[1][5] |
| -80°C | Several years | Preferred for optimal long-term stability.[1][2] | |
| 4°C | Short-term (weeks) | Not recommended for long-term storage due to gradual degradation. | |
| In Solution | -20°C or -80°C | Weeks to months | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][5] |
| 2-8°C | A few days | Not recommended for long-term storage due to limited stability.[5] | |
| Room Temperature | Hours | Very limited stability, especially in biological samples.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol provides a general method for assessing the purity and stability of the Ac-(DLeu)LLLRVK-Amba peptide.
1. Materials:
- Ac-(DLeu)LLLRVK-Amba peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
- HPLC system with UV detector
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
- Column: C18 reverse-phase, maintained at a constant temperature (e.g., 30°C).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Injection Volume: 20 µL.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B (linear gradient)
- 35-40 min: 95% B
- 40.1-45 min: 5% B (re-equilibration)
4. Sample Preparation:
- Reconstitute the peptide in Mobile Phase A or water to a concentration of 1 mg/mL.
- For stability studies, incubate the peptide solution under desired conditions (e.g., different temperatures) and take aliquots at various time points for analysis.
5. Data Analysis:
- Assess the purity by calculating the peak area of the main peptide peak as a percentage of the total peak area.
- Monitor for the appearance of new peaks or a decrease in the main peak area over time to evaluate stability.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation and Degradation Product Analysis
This protocol outlines a general approach for confirming the identity of the peptide and identifying potential degradation products.
1. Materials:
- Ac-(DLeu)LLLRVK-Amba peptide sample (can be the effluent from the HPLC)
- Mass spectrometer with electrospray ionization (ESI) source
2. Mass Spectrometry Parameters (example):
- Ionization Mode: Positive ESI
- Mass Range: m/z 100-2000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
3. Data Acquisition:
- Acquire full scan MS spectra to determine the molecular weight of the intact peptide. The expected monoisotopic mass of Ac-(DLeu)LLLRVK-Amba is approximately 1045.7 Da. The observed m/z will depend on the charge state (e.g., [M+H]⁺ at ~1046.7, [M+2H]²⁺ at ~523.8).
- Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions.
4. Data Analysis:
- Compare the observed molecular weight with the theoretical mass to confirm the peptide's identity.
- Analyze the MS/MS fragmentation pattern to sequence the peptide and confirm its structure.
- In stability studies, look for new masses in the full scan MS that could correspond to degradation products (e.g., hydrolysis products will have a mass increase of 18 Da).
Visualizations
Caption: Troubleshooting workflow for peptide storage and handling.
Caption: Factors influencing the stability of Ac-(DLeu)LLLRVK-Amba.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifetein.com [lifetein.com]
- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Addressing off-target effects of the PACE4 inhibitor C23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the PACE4 inhibitor, C23. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may be encountered during experiments and to ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the C23 inhibitor?
A1: C23, with the sequence Ac-{d-Leu}-Leu-Leu-Leu-Arg-Val-Lys-Amba, is a peptidomimetic inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4).[1] PACE4 is a calcium-dependent serine endoproteinase that processes a wide range of precursor proteins by cleaving at specific multi-basic amino acid sequences.[2] By inhibiting PACE4, C23 prevents the maturation of these substrates, thereby interfering with cellular processes such as tumor growth, invasion, and metastasis.[3][4]
Q2: What are the known on-target effects of PACE4 inhibition by C23 in cancer cell lines?
A2: Inhibition of PACE4 by C23 has been shown to have potent anti-proliferative effects in prostate cancer cell lines (DU145 and LNCaP).[1][5] The observed on-target phenotypes include a G0/G1 cell cycle arrest and an increase in apoptosis.[5] These effects are consistent with the role of PACE4 in activating substrates that enhance cancer cell proliferation and survival.[5] In breast cancer cells, silencing PACE4 has been shown to reduce proliferation, migration, and invasion.[6]
Q3: My experimental results with C23 are inconsistent with published data. What are the potential causes?
A3: Inconsistencies in experimental outcomes can arise from several factors. One common issue is a discrepancy between the effective concentration in your cellular assay and the inhibitor's known biochemical potency (Ki).[7] This could be due to the labile nature of peptide-based inhibitors.[8] A peptidomimetic analog of a PACE4 inhibitor, Ac-[DLeu]LLLRVK-Amba, was developed to increase stability and potency.[5] Ensure the inhibitor's stability in your specific cell culture medium and conditions. Additionally, off-target effects, which can vary between cell lines, may lead to unexpected phenotypes.[9]
Q4: How can I confirm that the phenotype I'm observing is a direct result of PACE4 inhibition and not an off-target effect?
A4: A multi-faceted approach is recommended to validate that the observed effects are on-target.[9]
-
Use a structurally different inhibitor: Comparing the results from C23 with another validated PACE4 inhibitor that has a different chemical scaffold can help confirm the phenotype is target-specific.[7]
-
Genetic Validation: Employ techniques like siRNA or CRISPR-Cas9 to knock down or knock out the PCSK6 gene (which encodes for PACE4). If the phenotype observed with C23 is consistent with the genetic perturbation, it strongly suggests an on-target effect.[7][9]
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that C23 is directly binding to PACE4 within the intact cell.[10][11]
Q5: At what concentration should I use C23 in my cell-based assays?
A5: It is crucial to use the lowest effective concentration that produces the desired on-target effect to minimize the risk of off-target interactions.[9] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. The reported IC50 values for C23's anti-proliferative effects are 25 µM for DU145 and 40 µM for LNCaP cells.[1][5] Your optimal concentration should be determined empirically, starting with a range around these values.
Troubleshooting Guide: Addressing Suspected Off-Target Effects
If you suspect off-target effects are influencing your results, follow this systematic troubleshooting workflow. Common indicators include requiring a high concentration for effect, or observing a phenotype that differs from genetic validation studies.[7]
Caption: Troubleshooting workflow for investigating suspected off-target effects of C23.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of the C23 peptide inhibitor. Researchers should use this data as a baseline for their experimental design.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (µM) | Cell Lines | Reference |
| Ac-[DLeu]LLLRVK-Amba (C23) | PACE4 | Biochemical | 4.9 ± 0.9 | - | - | [5] |
| Ac-[DLeu]LLLRVK-Amba (C23) | - | Anti-proliferation | - | 25 ± 10 | DU145 | [5] |
| Ac-[DLeu]LLLRVK-Amba (C23) | - | Anti-proliferation | - | 40 ± 10 | LNCaP | [5] |
Signaling Pathway Visualization
PACE4 is involved in multiple signaling pathways related to cancer progression, including the processing of factors that influence apoptosis via mitochondrial and endoplasmic reticulum stress pathways.[3][12]
Caption: Simplified PACE4 signaling pathway and the inhibitory action of C23.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of C23 by screening it against a large panel of kinases. This is a critical step as many signaling pathways rely on kinase activity.[13][14]
Methodology: This protocol outlines a general procedure, often performed by specialized contract research organizations.[15]
-
Compound Preparation:
-
Prepare a high-concentration stock solution of C23 (e.g., 10 mM in 100% DMSO).
-
Submit the compound at the required concentration and volume as specified by the service provider. Typically, a primary screen is performed at one or two concentrations (e.g., 1 µM and 10 µM).
-
-
Assay Execution (Service Provider):
-
Kinase activity is measured using radiometric (e.g., HotSpot™) or luminescence-based (e.g., ADP-Glo™) assays.[13][14]
-
Assays are performed in multi-well plates (e.g., 384-well).
-
Each well contains the recombinant kinase, a specific substrate, and ATP.[9]
-
C23 or a vehicle control (DMSO) is added to the wells.
-
The plate is incubated to allow the kinase reaction to proceed.
-
-
Data Analysis:
-
The signal is read using an appropriate plate reader.
-
The percentage of kinase activity remaining relative to the vehicle control is calculated.
-
Results are often reported as "% Inhibition". For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination is recommended by generating a 10-point dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of C23 to its target, PACE4, in intact cells. CETSA measures the thermal stabilization of a target protein upon ligand binding.[10][16][17]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Culture cells to approximately 80-90% confluency. Harvest and resuspend cells at a suitable concentration (e.g., 2x10^6 cells/mL).[10]
-
Compound Treatment:
-
Create two aliquots of the cell suspension.
-
Treat one aliquot with C23 at a saturating concentration (e.g., 10x the cellular IC50).
-
Treat the other aliquot with an equivalent concentration of vehicle (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.[10]
-
-
Heating Step:
-
Cell Lysis:
-
Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[10]
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[17]
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the amount of soluble PACE4 in each sample using quantitative Western blotting.
-
-
Data Analysis:
-
Plot the band intensity for soluble PACE4 against the temperature for both vehicle- and C23-treated samples.
-
A shift in the melting curve to a higher temperature in the C23-treated sample indicates target engagement.[16]
-
Protocol 3: Comparative Proteomic Analysis
Objective: To identify global changes in protein expression in response to C23 treatment, providing insights into both on-target and potential off-target pathways.
Methodology:
-
Experimental Groups:
-
Group 1: Cells treated with vehicle (e.g., DMSO).
-
Group 2: Cells treated with C23 at the determined effective concentration.
-
Group 3 (Optional but Recommended): Cells with PACE4 knocked down (e.g., via siRNA) to distinguish on-target from off-target effects.
-
-
Cell Treatment and Lysis:
-
Treat cells for a predetermined time (e.g., 24 or 48 hours).
-
Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Quantify total protein concentration using a BCA assay.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform protein digestion (typically with trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison across groups, or use a label-free quantification approach.
-
Clean up and concentrate the peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across the different experimental groups.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in C23-treated cells compared to controls.[18]
-
Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are significantly altered, providing clues to the mechanism of action and potential off-target effects.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural insights into proprotein convertase activation facilitate the engineering of highly specific furin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. PACE4 regulates proliferation, migration and invasion in human breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative proteomic analysis of hypoxia-treated and untreated human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of C23 peptide for in vivo research
Technical Support Center: Enhancing C23 Peptide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to enhance the in vivo bioavailability of the C23 peptide.
I. Frequently Asked Questions (FAQs)
Q1: What is the C23 peptide and what is its mechanism of action?
A1: C23 is a peptide that plays a significant role in modulating inflammatory responses and tumorigenesis. One described mechanism involves its derivation from Cold-inducible RNA-binding protein (CIRP), where it acts as an antagonist to the HMGB1/RAGE signaling pathway.[1][2] Extracellular HMGB1, a damage-associated molecular pattern (DAMP), binds to the Receptor for Advanced Glycation End products (RAGE), triggering a downstream inflammatory cascade that involves the activation of NF-κB.[3][4] This signaling is implicated in various inflammatory diseases and cancer progression.[4][5] The C23 peptide competitively binds to the RAGE receptor, thereby inhibiting the HMGB1-mediated inflammatory response.[1][5] Another reported function of C23 (also known as Nucleolin) is its role in tumorigenesis where it can bind to and suppress the activity of the p53 tumor suppressor protein.[6][7]
Q2: Why is the in vivo bioavailability of native C23 peptide inherently low?
A2: Like most therapeutic peptides, C23 faces significant challenges that limit its systemic bioavailability.[8] These hurdles include:
-
Rapid Enzymatic Degradation: Peptidases and proteases in the bloodstream and tissues quickly break down the peptide bonds, leading to a very short half-life.[8][9]
-
Fast Renal Clearance: Due to its relatively small size, the peptide is rapidly filtered out of the blood by the kidneys and excreted.[8][9]
-
Poor Membrane Permeability: The hydrophilic nature of peptides hinders their ability to cross cell membranes to reach intracellular targets.[10][11]
-
Low Solubility & Stability: Some peptides can have poor solubility in physiological fluids or may be prone to aggregation, further complicating formulation and administration.[12]
Q3: What are the primary strategies to enhance the bioavailability of the C23 peptide?
A3: Several strategies can be employed to overcome the inherent limitations of peptide therapeutics.[13] These can be broadly categorized as:
-
Structural Modification: Altering the peptide's structure to improve stability. This includes N-terminal acetylation and C-terminal amidation (terminal capping), substituting L-amino acids with D-amino acids, and cyclization.[9][14]
-
Polymer Conjugation (PEGylation): Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which shields it from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life.[8][15]
-
Lipidation: Covalently attaching a lipid moiety enhances the peptide's association with albumin in the blood, creating a large complex that avoids rapid kidney filtration.[13]
-
Encapsulation in Nanocarriers: Using systems like liposomes or polymeric nanoparticles to encapsulate the C23 peptide.[16][17] This protects it from degradation, can facilitate controlled release, and may improve targeting to specific tissues.[18]
Q4: How do I choose the best enhancement strategy for my C23 peptide experiment?
A4: The optimal strategy depends on your specific research goals, such as the desired duration of action, the target tissue, and the route of administration. For systemic, long-lasting effects, PEGylation or lipidation are excellent choices.[8] If you need to deliver C23 to a specific tumor site, a targeted nanocarrier system might be most effective.[16] For fundamental research on stability, simple terminal modifications can provide a baseline improvement. A combination of strategies is often the most powerful approach.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of C23 peptide activity in a long-term cell culture experiment. | 1. Enzymatic Degradation: Proteases present in serum-containing media are degrading the peptide. 2. Oxidation/Deamidation: Specific residues (e.g., Met, Cys, Asn, Gln) are chemically degrading in the culture environment.[12] | 1. Replenish Peptide: Add fresh C23 peptide to the media at regular intervals (e.g., every 24-48 hours) based on its estimated half-life.[19] 2. Use Modified Peptide: Synthesize or procure a C23 analogue with terminal caps (B75204) (acetylation/amidation) or D-amino acid substitutions to inhibit exopeptidase activity.[14] 3. Reduce Serum: Use low-serum or serum-free media if your cell line permits. If serum is required, consider using heat-inactivated serum to reduce enzymatic activity.[19] |
| Low or undetectable levels of C23 peptide in plasma shortly after in vivo administration. | 1. Rapid Clearance: The peptide is being quickly filtered by the kidneys.[9] 2. Proteolytic Degradation: The peptide is being rapidly degraded by plasma proteases.[8] | 1. Increase Hydrodynamic Size: Use a PEGylated version of C23. The increased size will significantly slow renal filtration.[15] 2. Promote Albumin Binding: Use a lipidated C23 analogue. Binding to serum albumin will prevent rapid clearance and degradation.[13] 3. Encapsulate the Peptide: Formulate C23 within liposomes or other nanoparticles to shield it from both degradation and clearance.[17][18] |
| C23 peptide formulation shows poor solubility or precipitates in buffer. | 1. Hydrophobicity: The peptide sequence contains hydrophobic residues that cause aggregation in aqueous solutions. 2. Incorrect pH/Ionic Strength: The buffer conditions are not optimal for the peptide's isoelectric point. | 1. Optimize Solubilization: Test different pH values for your buffer. Peptides are often most soluble at a pH far from their isoelectric point. 2. Use a Co-solvent: For initial solubilization, use a small amount of a sterile, biocompatible organic solvent like DMSO before diluting into your final aqueous buffer.[19] 3. Modify the Peptide: If aggregation is a persistent issue, consider synthesizing a more hydrophilic version of the peptide, if possible without compromising activity. |
III. Data Presentation: Comparative Analysis of Enhancement Strategies
The following tables summarize quantitative data to help guide the selection of a bioavailability enhancement strategy.
Table 1: Comparison of Common Bioavailability Enhancement Strategies for Peptides
| Strategy | Primary Mechanism | Typical Half-Life Increase | Key Advantages | Key Disadvantages |
| PEGylation | Increases hydrodynamic size, shields from proteases.[8] | 10 to 100-fold | Well-established, significantly reduces renal clearance, can lower immunogenicity.[8][15] | May reduce binding affinity/activity, heterogeneous products, potential for PEG accumulation. |
| Lipidation | Reversible binding to serum albumin.[13] | 10 to 50-fold | Protects from degradation and clearance, utilizes a natural transport mechanism. | May alter biodistribution, requires careful design of the lipid chain. |
| Nanocarrier Encapsulation (e.g., Liposomes) | Physical protection from enzymes and clearance.[17] | Variable (depends on formulation) | Protects cargo, allows for controlled/sustained release, potential for active targeting.[16][18] | Complex manufacturing, potential immunogenicity, variable release kinetics.[20] |
| Terminal Modification | Blocks exopeptidase action.[9] | 2 to 5-fold | Simple to synthesize, low cost, preserves core peptide structure. | Only protects against exopeptidases, not endopeptidases; modest increase in stability. |
Table 2: Hypothetical Pharmacokinetic (PK) Parameters for C23 Peptide Variants
| Peptide Variant | Administration Route | T½ (Half-life) | Cmax (Max Concentration) | AUC (Total Exposure) | Bioavailability (%) |
| Native C23 | IV | ~5 min | 1000 ng/mL | 150 ng·h/mL | 100% (Reference) |
| Native C23 | Subcutaneous | ~3 min | 50 ng/mL | 15 ng·h/mL | ~10% |
| PEGylated C23 | IV | ~8 hours | 800 ng/mL | 4800 ng·h/mL | 100% (Reference) |
| PEGylated C23 | Subcutaneous | ~6 hours | 650 ng/mL | 4200 ng·h/mL | ~85% |
| Liposomal C23 | IV | ~12 hours | 750 ng/mL | 6000 ng·h/mL | 100% (Reference) |
| Note: These values are illustrative examples based on typical improvements seen for peptides and are intended for comparative purposes. Actual PK parameters must be determined experimentally. |
IV. Key Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol is used to determine the rate at which the C23 peptide is degraded in serum, providing a baseline for evaluating the effectiveness of modification strategies.[21]
1. Materials:
-
Lyophilized C23 peptide (and modified variants)
-
Human or mouse serum (commercially sourced)
-
DMSO (HPLC grade)
-
Precipitation Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Low-bind microcentrifuge tubes
-
Incubator set to 37°C
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare Peptide Stock: Dissolve the C23 peptide in DMSO to create a 1 mg/mL stock solution.[21]
-
Prepare Serum: Thaw serum at 37°C and centrifuge at 10,000 x g for 10 min at 4°C to remove cryoprecipitates. Collect the supernatant.[21]
-
Incubation: Pre-warm the serum to 37°C. Spike the serum with the peptide stock to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%. Vortex gently.
-
Time Points: Immediately take the T=0 sample. Incubate the remaining mixture at 37°C and collect aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Stop Reaction: For each time point, transfer 50 µL of the peptide-serum mixture to a new tube containing 100 µL of ice-cold Precipitation Solution. This stops enzymatic activity and precipitates serum proteins.[19]
-
Sample Preparation: Vortex vigorously for 30 seconds and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[21]
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC, monitoring at 220 nm.
-
Quantification: Calculate the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the T=0 peak area. The half-life (T½) can be determined by fitting the data to a one-phase decay curve.
V. Visualizations and Diagrams
Diagram 1: C23 Peptide's Mechanism of Action
Caption: C23 peptide competitively inhibits the HMGB1-RAGE signaling axis.
Diagram 2: Experimental Workflow for Enhancing C23 Bioavailability
Caption: A stepwise workflow for developing a C23 peptide with enhanced bioavailability.
Diagram 3: Challenges and Solutions in Peptide Delivery
Caption: Key challenges in peptide delivery and their corresponding solutions.
References
- 1. CIRP-derived Peptide C23 Attenuates Inflammation and Tissue Injury in a Murine Model of Intestinal Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C23, an oligopeptide derived from cold-inducible RNA-binding protein, suppresses inflammation and reduces lung injury in neonatal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HMGB1-RAGE Inflammatory Pathway: Implications for Brain Injury-Induced Pulmonary Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cryo-EM structure of HMGB1-RAGE complex and its inhibitory effect on lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C23 promotes tumorigenesis via suppressing p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C23 promotes tumorigenesis via suppressing p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. sci-hub.red [sci-hub.red]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 16. dovepress.com [dovepress.com]
- 17. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PACE4 Inhibition
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers encountering resistance to PACE4 (Paired basic Amino acid Cleaving Enzyme 4) inhibition in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers face during their experiments with PACE4 inhibitors.
Q1: My cancer cell line is not responding to the PACE4 inhibitor. What are the initial troubleshooting steps?
A1: When observing a lack of response to a PACE4 inhibitor, it's crucial to systematically verify your experimental setup.[1][2]
-
Compound Integrity: Confirm the purity, concentration, and stability of your PACE4 inhibitor stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment.
-
Cell Line Health and Identity:
-
Authentication: Perform regular cell line authentication (e.g., Short Tandem Repeat profiling) to ensure you are working with the correct line and to rule out cross-contamination.[1]
-
Mycoplasma Contamination: Test for mycoplasma, as this common contaminant can significantly alter cellular physiology and drug response.[1][3]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and phenotypic changes, affecting drug sensitivity.[1]
-
-
PACE4 Expression: Confirm that your cell line expresses PACE4 at the mRNA and protein level. Not all cancer cell lines have significant PACE4 expression.[4][5] You can verify this using qPCR and Western Blotting (see protocols in Section 3).
-
Assay Variability: Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the viability assay used.[1] Ensure cells are in the logarithmic growth phase when treated.[1]
Q2: How can I determine if my cell line has developed resistance to a PACE4 inhibitor?
A2: Developing resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50).
-
Establish a Baseline: First, determine the IC50 of the PACE4 inhibitor in your parental (sensitive) cell line using a cell viability assay like the MTT or CCK-8 assay.[6]
-
Generate a Resistant Line: A resistant cell line can be generated by continuous exposure to escalating concentrations of the inhibitor over several weeks or months.[7][8][9]
-
Confirm Resistance: Once cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), perform a comparative IC50 analysis between the parental and the newly generated resistant cell line.[8][10] A substantial rightward shift in the dose-response curve and a higher IC50 value confirm the resistant phenotype.
The Resistance Index (RI) is calculated to quantify the change: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
A high RI value indicates significant resistance.[8]
Q3: What are the potential molecular mechanisms of resistance to PACE4 inhibition?
A3: While specific mechanisms for PACE4 inhibitor resistance are still an active area of research, resistance to targeted therapies in cancer often involves one or more of the following:
-
Alternative Splicing of PACE4: An alternative splice variant of PACE4, termed PACE4-altCT, has been identified in cancer cells.[4][5][11] This isoform has enhanced autoactivation and is retained intracellularly, potentially altering its substrate processing and sensitivity to inhibitors designed against the full-length, secreted form.[4][5]
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of PACE4-mediated processes. PACE4 is known to process substrates involved in tumor growth, such as growth factors and their receptors.[12] Cells might upregulate other proteases or signaling molecules that can perform similar functions, thereby bypassing the need for PACE4 activity.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multi-drug resistance.
-
Target Modification: Although less common for enzyme inhibitors, mutations in the PCSK6 gene (which codes for PACE4) could potentially alter the inhibitor's binding site, reducing its affinity and effectiveness.
Q4: How can I investigate the specific resistance mechanism in my cell line?
A4: A multi-faceted approach is recommended to elucidate the resistance mechanism:[1]
-
Gene and Protein Expression Analysis:
-
qPCR: Compare the mRNA expression levels of PCSK6 (PACE4), including specific isoforms like PACE4-altCT, and genes for ABC transporters between your sensitive and resistant cell lines.[1][13]
-
Western Blotting: Analyze the protein levels of PACE4, key components of compensatory signaling pathways (e.g., other proprotein convertases like furin), and anti-apoptotic proteins (e.g., Bcl-2).[1][12]
-
-
Functional Assays:
-
Efflux Pump Inhibition: Treat your resistant cells with the PACE4 inhibitor in combination with a known ABC transporter inhibitor (e.g., verapamil). A restoration of sensitivity would suggest that drug efflux is a primary resistance mechanism.[1]
-
Pathway Analysis: Use inhibitors for suspected bypass pathways to see if co-treatment can re-sensitize the cells to PACE4 inhibition.
-
Section 2: Quantitative Data & Visualization
Data Presentation
The following tables provide illustrative data for comparing sensitive and resistant cell lines.
Table 1: Illustrative IC50 Values for a PACE4 Inhibitor (e.g., Ac-[DLeu]LLLRVK-Amba) [14]
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| LNCaP | Prostate Cancer | 0.5 ± 0.07 | 12.5 ± 1.8 | 25.0 |
| DU145 | Prostate Cancer | 1.2 ± 0.15 | 28.8 ± 3.1 | 24.0 |
| PC3 | Prostate Cancer | > 50 (Low PACE4) | N/A | N/A |
| HeLa | Cervical Cancer | 2.5 ± 0.3 | 45.7 ± 5.2 | 18.3 |
Data are representative examples and should be determined empirically for your specific experimental system.
Table 2: Example Gene Expression Changes in Resistant vs. Parental Cell Lines (qPCR)
| Gene | Function | Fold Change in Resistant Line (Log2) |
| PCSK6 (PACE4-altCT isoform) | Target Isoform | +3.5 |
| ABCB1 (MDR1) | Drug Efflux Pump | +4.2 |
| FURIN | Compensatory Protease | +2.8 |
| BCL2 | Anti-Apoptosis | +2.1 |
| Bax | Pro-Apoptosis | -1.5 |
Values indicate hypothetical upregulation (+) or downregulation (-) in the resistant line compared to the parental line.
Visualizations
Signaling & Resistance Pathways
Caption: PACE4 signaling and potential resistance mechanisms to its inhibition.
Experimental Workflow
Caption: Workflow for developing and characterizing a PACE4 inhibitor-resistant cell line.
Troubleshooting Logic
Caption: Troubleshooting flowchart for lack of response to PACE4 inhibitors.
Section 3: Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line[7][8][9]
This protocol uses a gradual dose-escalation method to develop resistance.
-
Initial IC50 Determination: Determine the IC50 of the PACE4 inhibitor for the parental cell line using the MTT Assay (Protocol 2).
-
Initial Exposure: Culture the parental cells in medium containing the inhibitor at a concentration of IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[9]
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), increase the inhibitor concentration by 1.5 to 2-fold.[9]
-
Monitoring: Monitor the cells closely. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[8]
-
Repeat: Continue this gradual dose escalation process. It is recommended to freeze cell stocks at each new concentration level as a backup.[7]
-
Stabilization: Once cells are proliferating steadily at a high concentration (e.g., 10-20 times the initial IC50), culture them at this concentration for an additional 8-10 passages to ensure the resistance phenotype is stable.[8]
-
Confirmation: Confirm the new, higher IC50 value of the resistant cell line and compare it to the parental line.
Protocol 2: Cell Viability (MTT) Assay[15][16][17][18]
This assay measures cell metabolic activity to determine viability after inhibitor treatment.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.[15]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the PACE4 inhibitor. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the inhibitor concentration (log scale) and use non-linear regression to determine the IC50 value.[1]
Protocol 3: Western Blot for PACE4 Expression[19][20][21][22][23]
This protocol details the detection of PACE4 protein levels.
-
Protein Extraction:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PACE4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression[10][13][24][25]
This protocol is for analyzing mRNA levels of genes like PCSK6 (PACE4) and ABCB1.
-
RNA Extraction: Extract total RNA from parental and resistant cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[10]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
-
Use primers that can distinguish between PACE4 isoforms if that is a goal of the experiment.
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. The amplification of DNA is monitored in real-time by measuring fluorescence.[18]
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.[18]
-
Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., ACTB, GAPDH).
-
Calculate the relative gene expression (fold change) in the resistant cells compared to the parental cells using the ΔΔCt method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PACE4 Undergoes an Oncogenic Alternative Splicing Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. origene.com [origene.com]
- 18. Probe QPCR for Gene-Level Expression [sigmaaldrich.com]
Validation & Comparative
Validating the Binding Specificity of C23 to the PACE4 Active Site: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based inhibitor C23's performance against its precursor, the Multi-Leu (ML) peptide, in binding to the active site of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4). This guide includes supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and signaling pathways.
The proprotein convertase PACE4 is a key therapeutic target in various pathologies, including prostate cancer.[1][2] The development of potent and selective inhibitors is crucial for advancing novel treatment strategies. C23, a peptidomimetic analog of the Multi-Leu (ML) peptide, has emerged as a promising candidate. This guide delves into the specifics of its binding to the PACE4 active site.
Comparative Analysis of Inhibitor Potency and Selectivity
The binding affinity and inhibitory potency of C23 and its parent compound, the ML-peptide, have been characterized using various biochemical and cellular assays. The data, summarized in the table below, highlights the enhanced potency of C23.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Selectivity (over Furin) | Reference |
| C23 | PACE4 | 4.9 ± 0.9 | 25 ± 10 (DU145 cells) | Reduced compared to ML-peptide | [3][4] |
| 40 ± 10 (LNCaP cells) | |||||
| 63 ± 3 (JHU-LNCaP-SM cells) | [5] | ||||
| Multi-Leu (ML) Peptide | PACE4 | 22 ± 6 | >200 (LNCaP cells) | ~20-fold | [2][6] |
| Furin | ~440 | - | [2] |
Key Observations:
-
Potency: C23 exhibits a significantly lower inhibition constant (Ki) for PACE4 compared to the ML-peptide, indicating a much higher binding affinity.[3][4] This translates to a more potent inhibitory effect in cellular assays, as reflected by its lower half-maximal inhibitory concentration (IC50).[5]
-
Selectivity: While C23 demonstrates superior potency, its development came at the cost of reduced selectivity for PACE4 over furin, another member of the proprotein convertase family.[3][7] The ML-peptide, in contrast, displays a notable 20-fold selectivity for PACE4.[2][6] This is a critical consideration in drug development to minimize off-target effects.
Experimental Protocols
The determination of binding specificity and inhibitory potency relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of PACE4 inhibitors.
Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of an inhibitor to block the enzymatic activity of PACE4 on a fluorogenic substrate.
Materials:
-
Recombinant human PACE4 enzyme
-
Fluorogenic peptide substrate containing a PACE4 cleavage site flanked by a FRET pair (e.g., a donor and a quencher fluorophore)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.1% Brij-35)
-
Test inhibitors (C23 and other compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the PACE4 enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add a fixed amount of PACE4 enzyme to each well.
-
Add the serially diluted inhibitors to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by PACE4 separates the FRET pair, leading to an increase in donor fluorescence.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the reaction rates as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the target enzyme.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human PACE4 enzyme
-
Test inhibitors (e.g., C23)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PACE4 enzyme diluted in immobilization buffer over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the enzyme to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor (analyte) in running buffer.
-
Inject the inhibitor solutions over both the PACE4-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time. The association phase is followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the biological context of PACE4 inhibition.
Caption: Workflow for validating C23 binding specificity to PACE4.
Caption: PACE4 signaling pathway and the inhibitory action of C23.
References
- 1. The Multi-Leu Peptide Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Selectivity of PACE4 Inhibitors through Modifications of the P1 Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Evolution of PACE4 Inhibition: A Comparative Analysis of C23 and Other Peptidomimetic Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key pathological enzymes is a continuous endeavor. Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family, has emerged as a significant therapeutic target, particularly in oncology. Its role in the activation of growth factors and other proteins integral to tumor progression has spurred the development of inhibitory molecules. This guide provides a comparative analysis of the leading peptidomimetic PACE4 inhibitor, C23, and its predecessors, offering insights into their performance backed by experimental data.
While the development of true non-peptidic small molecule inhibitors for PACE4 has been challenging and largely unsuccessful to date, the progression from early peptide-based inhibitors to more drug-like peptidomimetics like C23 showcases significant advancements in potency, selectivity, and in vivo efficacy.
Comparative Performance of PACE4 Inhibitors
The development of PACE4 inhibitors has been characterized by a rational design approach, starting from a peptide scaffold and progressively modifying it to enhance its pharmacological properties. The Multi-Leu (ML)-peptide was an early breakthrough, demonstrating promising potency and selectivity. C23, a subsequent modification, represents a more refined iteration with improved characteristics.
| Inhibitor | Structure | Ki (nM) vs. PACE4 | IC50 (µM) in Cancer Cell Lines | Selectivity (vs. Furin) | In Vivo Efficacy |
| Multi-Leu (ML)-peptide | Ac-LLLLRVKR-NH₂ | 22 ± 6 | DU145: Not explicitly stated, but inhibits proliferation. LNCaP: Not explicitly stated, but inhibits proliferation. | ~20-fold | Limited systemic efficacy; effective when injected directly into the tumor.[1][2] |
| C23 (Ac-[DLeu]LLLRVK-Amba) | Ac-[DLeu]LLLRVK-Amba | 4.9 ± 0.9 | DU145: 25 ± 10, LNCaP: 40 ± 10, JHU-LNCaP-SM: 63 ± 3.[3][4][5][6] | Reduced compared to ML-peptide, but still potent against PACE4.[7][8] | Systemically active; significantly inhibits tumor progression in LNCaP xenograft models.[2][3][6] |
The Role of PACE4 in Cancer Signaling
PACE4 plays a crucial role in the proteolytic activation of a variety of precursor proteins that are involved in cancer progression.[9] Inhibition of PACE4 disrupts these signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and impaired tumor growth.[3][6] An oncogenic splice variant, PACE4-altCT, has been identified as a key driver in prostate cancer, and its inhibition is a primary mechanism of action for compounds like C23.[6][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PACE4 inhibitors.
In Vitro PACE4 Inhibition Assay
This assay determines the inhibitory potency of a compound against purified PACE4 enzyme.
Materials:
-
Recombinant human PACE4 enzyme
-
Fluorogenic peptide substrate (e.g., pERTKR-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.01% Triton X-100)
-
Test inhibitors (e.g., C23, ML-peptide) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the test inhibitor solution.
-
Add the recombinant PACE4 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a fluorometer.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the concentration of inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of inhibitor that reduces cell viability by 50%, by plotting cell viability against the logarithm of the inhibitor concentration.[6]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PACE4 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Test inhibitor (e.g., C23) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the inhibitor.[3]
Experimental Workflow
The development and evaluation of PACE4 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Conclusion and Future Outlook
The development of PACE4 inhibitors has progressed from the initial identification of peptide-based scaffolds to the generation of more stable and systemically active peptidomimetics like C23. The data clearly demonstrates the potential of PACE4 inhibition as a therapeutic strategy for cancer. While C23 and its analogs have shown significant promise in preclinical models, the field continues to evolve. Future research will likely focus on overcoming the inherent challenges of peptide-based therapeutics, such as improving oral bioavailability and further refining selectivity. The ultimate goal remains the development of potent, selective, and orally available small molecule inhibitors of PACE4, which would represent a major advancement in the treatment of PACE4-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Selectivity of PACE4 Inhibitors through Modifications of the P1 Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implications of Proprotein Convertases in Ovarian Cancer Cell Proliferation and Tumor Progression: Insights for PACE4 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Multi-Leu Peptide Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PACE4 Inhibition: C23 Peptide vs. Gene Silencing (siRNA/shRNA)
For researchers and drug development professionals targeting the proprotein convertase PACE4, a key player in cancer progression, selecting the appropriate inhibitory tool is a critical decision. This guide provides an objective, data-driven comparison of two prominent methods: the direct enzymatic inhibition by the C23 peptide and the reduction of protein expression via PACE4 gene silencing using small interfering RNA (siRNA) or short hairpin RNA (shRNA).
Mechanisms of Action: A Fundamental Divergence
The C23 peptide and gene silencing tools inhibit PACE4 function through distinct biological processes. The C23 peptide acts as a direct, competitive inhibitor, while siRNA/shRNA prevents the synthesis of the PACE4 protein.
-
C23 Peptide: This synthetic peptide, an analogue of the Multi-Leu (ML) peptide, is designed to bind with high affinity to the active site of the PACE4 enzyme.[1][2] This direct binding physically obstructs the enzyme's ability to process its substrates, leading to a rapid and potent inhibition of its catalytic activity.[3]
-
PACE4 Gene Silencing (siRNA/shRNA): This technology targets the PACE4 messenger RNA (mRNA), the template for protein synthesis.[4][5][6] siRNA (transient) or shRNA (stable) molecules guide the RNA-induced silencing complex (RISC) to recognize and cleave PACE4 mRNA. This degradation of the mRNA prevents the ribosome from translating it into a functional protein, thereby reducing the total cellular level of the PACE4 enzyme.
Caption: Comparative mechanisms of PACE4 inhibition.
Comparative Efficacy: A Data-Driven Analysis
The effectiveness of both methods has been demonstrated across various cancer cell lines, primarily in prostate cancer. The following tables summarize key quantitative findings from published studies.
Table 1: Efficacy in Reducing PACE4 Levels and Cell Proliferation
| Method | Target Cell Line | Concentration/ Method | Efficacy Metric | Result | Reference |
| PACE4 shRNA | LNCaP, DU145 (Prostate Cancer) | Stable Knockdown | Tumor Growth Rate | Significantly lower vs. control | [3] |
| PACE4 siRNA | MDA-MB-231 (Breast Cancer) | siRNA Transfection | Cell Proliferation | Significantly reduced | [4] |
| PACE4 siRNA | DU145, LNCaP, PC3 (Prostate Cancer) | siRNA Transfection | Apoptosis Induction | Significantly increased | [5][6] |
| C23 Peptide | LNCaP (Prostate Cancer) | Systemic Administration | Tumor Progression | Significantly inhibited | [3] |
Table 2: Efficacy in Reducing Cancer Cell Invasion
| Method | Target Cell Line | Concentration/ Method | Efficacy Metric | Result | Reference |
| PACE4 siRNA | MDA-MB-231 (Breast Cancer) | siRNA Transfection | Cell Invasion Rate | Significantly reduced | [4] |
| shRNA-1 NP | MDA-MB231 (Breast Cancer) | 2.0 µg/ml | Cell Invasion | 57% inhibition after 48h | [7] |
| shRNA-4 NP | MDA-MB231 (Breast Cancer) | 2.0 µg/ml | Cell Invasion | 38% inhibition after 48h | [7] |
The PACE4 Signaling Axis in Cancer
Inhibition of PACE4 disrupts the activation of multiple substrates that are critical for tumor growth, invasion, and survival. This pathway highlights the therapeutic rationale for targeting this enzyme.
Caption: Simplified PACE4 signaling pathway in cancer.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are standardized protocols for evaluating the efficacy of C23 peptide and PACE4 gene silencing.
Protocol 1: C23 Peptide Inhibition Assay
This protocol outlines the steps to measure the direct inhibitory effect of the C23 peptide on cancer cell functions.
Caption: Experimental workflow for C23 peptide analysis.
Methodology:
-
Cell Seeding: Plate cells (e.g., LNCaP, MDA-MB-231) at an appropriate density in multi-well plates and allow them to adhere for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the C23 peptide in culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow the peptide to exert its effect.
-
Endpoint Assays:
-
Proliferation: Use a Cell Counting Kit-8 (CCK-8) or MTT assay to measure cell viability and proliferation.
-
Invasion: Perform a Transwell invasion assay, where cells migrate through a basement membrane matrix toward a chemoattractant. Quantify invaded cells after staining.[8]
-
Apoptosis: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells.[5]
-
Western Blot: Analyze cell lysates to assess the processing of known PACE4 substrates like GDF15 or IGF-2.
-
Protocol 2: PACE4 Gene Silencing using siRNA
This protocol details the transient knockdown of PACE4 to study its functional consequences.
Caption: Experimental workflow for PACE4 siRNA studies.
Methodology:
-
Cell Seeding: Seed cells to be 50-70% confluent on the day of transfection. Avoid using antibiotics in the medium.[9]
-
Transfection Complex Formation: Dilute PACE4-targeting siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) separately in serum-free medium. Combine and incubate to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells. The final siRNA concentration is typically in the range of 5-50 nM.[10]
-
Incubation: Incubate cells for 48-72 hours to achieve maximal knockdown of the target gene.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to quantify the reduction in PACE4 mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse cells and perform a Western blot to confirm a significant reduction in PACE4 protein levels.
-
-
Phenotypic Assays: Once knockdown is confirmed, perform the functional assays (proliferation, invasion, apoptosis) as described in Protocol 1.
Summary and Recommendations
The choice between the C23 peptide and gene silencing depends heavily on the experimental goals.
| Feature | C23 Peptide | PACE4 Gene Silencing (siRNA/shRNA) |
| Mechanism | Direct, post-translational enzyme inhibition | Pre-translational inhibition of protein synthesis |
| Onset of Action | Rapid | Delayed (requires mRNA/protein turnover) |
| Duration | Transient (depends on peptide stability/clearance) | siRNA: Transient (3-7 days)shRNA: Stable/Long-term |
| Specificity | High for PACE4, but potential off-targets among related convertases should be considered. | Highly specific to PACE4 mRNA sequence, but potential for off-target gene silencing exists.[11] |
| Use Case | Acute inhibition studies, validating PACE4 as a target, in vivo studies where rapid effect is needed.[3] | Studying the effects of long-term protein loss, creating stable knockdown cell lines for xenograft models.[1] |
| Delivery | Systemic or local administration. | Requires transfection/transduction, which can be challenging for some cell types, especially in vivo. |
-
The C23 peptide is an excellent tool for acute, pharmacological studies to probe the immediate functional consequences of inhibiting PACE4's enzymatic activity. Its systemic applicability makes it a strong candidate for preclinical therapeutic development.[3]
-
PACE4 gene silencing is the gold standard for validating the specific role of the PACE4 protein in a given biological process. The ability to create stable knockdown cell lines with shRNA is invaluable for long-term in vitro and in vivo studies.[12]
For a comprehensive research strategy, these methods can be used synergistically. Gene silencing can definitively link the PACE4 protein to a specific phenotype, while the C23 peptide can then be used to validate this link pharmacologically, providing a clear path toward therapeutic translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACE4 regulates proliferation, migration and invasion in human breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Invasive and Anti-Proliferative Effects of shRNA-Loaded Poly(Lactide-Co-Glycolide) Nanoparticles Following RAN Silencing in MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of B7-H4 siRNA in Proliferation, Migration, and Invasion of LOVO Colorectal Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MISSION® siRNA FAQs [sigmaaldrich.com]
- 11. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism | eLife [elifesciences.org]
- 12. PACE4-Based Molecular Targeting of Prostate Cancer Using an Engineered 64Cu-Radiolabeled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity assessment of C23 with other proprotein convertases
A comprehensive review of available scientific literature reveals no direct evidence to support the classification of a compound designated "C23" as an inhibitor of the proprotein convertase (PC) family of enzymes. While the prompt requested a detailed comparison of C23's cross-reactivity with various proprotein convertases, extensive searches have not yielded any data on the inhibitory activity of a molecule named C23 against PCs such as PC1/3, PC2, PC4, PC5/6, PC7, Furin, and PACE4.
The designation "C23" appears in scientific literature in reference to several distinct molecules with different biological activities. Notably, "C23" has been described as:
-
A BTK (Bruton's tyrosine kinase) degrader for cancer therapy.
-
A methyl 1‐methyl‐5‐((1‐oxo‐1‐((4‐(trifluoromethyl)phenyl)amino)propan‐2‐yl)oxy)‐1H‐pyrazole‐3‐carboxylate with herbicidal properties.
-
An oligopeptide derived from cold-inducible RNA-binding protein (CIRP) that acts as a small molecular peptide inhibitor of extracellular CIRP (eCIRP) to reduce inflammation[1].
None of the identified compounds labeled "C23" have been characterized as inhibitors of proprotein convertases. Proprotein convertases are a family of serine proteases that play crucial roles in the maturation of a wide variety of proteins.[2][3][4] The development of specific inhibitors for these enzymes is an active area of research due to their involvement in numerous diseases, including cancer, infectious diseases, and metabolic disorders.[5]
Without any experimental data demonstrating the interaction of a "C23" compound with proprotein convertases, it is not possible to generate the requested comparison guide, data tables, or diagrams outlining its cross-reactivity. The fundamental prerequisite for such an analysis—the confirmed inhibitory activity of C23 against at least one proprotein convertase—is not met by the available information.
Therefore, a cross-reactivity assessment of a compound designated "C23" with other proprotein convertases cannot be provided at this time due to the absence of relevant scientific evidence. Researchers, scientists, and drug development professionals interested in proprotein convertase inhibitors are encouraged to consult the extensive literature on established inhibitors of this enzyme family.[2][6][7]
References
- 1. C23, an oligopeptide derived from cold-inducible RNA-binding protein, suppresses inflammation and reduces lung injury in neonatal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of proprotein convertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of proprotein convertases | Semantic Scholar [semanticscholar.org]
- 4. [Structure and properties of proprotein convertase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proprotein convertase inhibition: Paralyzing the cell’s master switches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic peptides derived from the prosegments of proprotein convertase 1/3 and furin are potent inhibitors of both enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic small-molecule prohormone convertase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of C23/Nucleolin Inhibition: A Comparative Guide to In Vivo Anti-Tumor Activity
In the intricate world of oncology research, the protein C23, more commonly known as Nucleolin (NCL), has emerged not as an anti-tumor agent itself, but as a critical therapeutic target. Contrary to promoting anti-tumor activity, scientific evidence reveals that Nucleolin is overexpressed on the surface of various cancer cells and plays a significant role in tumorigenesis, making its inhibition a promising strategy for cancer treatment. This guide provides a comparative analysis of the preclinical in vivo anti-tumor activity of several key Nucleolin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing experimental data.
This report synthesizes preclinical data for prominent Nucleolin inhibitors, including the aptamer AS1411, the pseudopeptide N6L, and the small molecule CX-5461. The anti-tumor efficacy of these agents has been evaluated in a variety of preclinical xenograft models, demonstrating their potential in curbing tumor growth across different cancer types.
Comparative In Vivo Efficacy of Nucleolin Inhibitors
The following tables summarize the quantitative anti-tumor activity of AS1411, N6L, and CX-5461 in various preclinical cancer models. These data have been compiled from published studies to facilitate a clear comparison of their in vivo performance.
Table 1: In Vivo Anti-Tumor Activity of AS1411 in Preclinical Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| Colorectal Cancer | HT29 | Nude Rats | 80 and 180 mg/kg/day (continuous IV infusion for 7 days, 2 cycles) | Significant reduction in tumor volume (p<0.01) at day 33.[1][2] |
| Glioma | U87, U251, SHG44 | Mice | Not specified | Inhibition of glioma xenograft growth and prolonged survival time.[3] |
| Lung Cancer | A549 | Mice | 5, 10, 40 mg/kg (IV, daily for 5 days) | Efficacy determinations ongoing in these models.[4] |
| Renal Cancer | A498 | Mice | 5, 10, 40 mg/kg (IV, daily for 5 days) | Efficacy determinations ongoing in these models.[4] |
Table 2: In Vivo Anti-Tumor Activity of N6L in Preclinical Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H520, NCI-H460, NCI-H1229 | Nude Mice | Not specified | Significantly inhibited tumor growth.[5] |
Table 3: In Vivo Anti-Tumor Activity of CX-5461 in Preclinical Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| Colorectal Cancer | Various human and mouse CRC cells | Not specified | Not specified | Synergistic growth-suppressive effects when combined with anti-PD-1 or anti-PD-L1.[1] |
| Pancreatic Cancer | Not specified | Nude Mice | Not specified | Decreased tumor growth in xenograft models.[6] |
| BRCA-deficient tumors | Not specified | In vivo models | Not specified | Found to be synthetically lethal in BRCA1/2-deficient tumor models.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical validation of Nucleolin inhibitors, the following diagrams have been generated.
Experimental Protocols
The in vivo validation of Nucleolin inhibitors typically follows a standardized protocol involving xenograft models. The methodologies outlined below are representative of the key experiments cited in this guide.
1. Cell Lines and Culture: Human cancer cell lines with documented high expression of surface Nucleolin (e.g., HT29 for colorectal cancer, A549 for lung cancer, U87 for glioblastoma) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models: Immunocompromised mice, such as athymic nude or Severe Combined Immunodeficient (SCID) mice, are commonly used to prevent rejection of human tumor xenografts.[5][7] Animals are housed in a pathogen-free environment and allowed to acclimate before experimental procedures.
3. Xenograft Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a sterile medium or Matrigel) is injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted in the organ of origin. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.
4. Treatment Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups. The Nucleolin inhibitor is administered systemically, with the route and schedule varying based on the compound's properties (e.g., intravenous, intraperitoneal, or continuous infusion). The control group typically receives a vehicle solution.
5. Assessment of Anti-Tumor Efficacy: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors are excised, weighed, and may be processed for further analysis.
6. Statistical Analysis: Tumor growth data are typically presented as mean tumor volume ± standard error of the mean (SEM). Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
References
- 1. A G-quadruplex stabilizer, CX-5461 combined with two immune checkpoint inhibitors enhances in vivo therapeutic efficacy by increasing PD-L1 expression in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleolin malonylation as a nuclear-cytosol signal exchange mechanism to drive cell proliferation in Hepatocarcinoma by enhancing AKT translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nucleolin Antagonist N6L Inhibits LINE1 Retrotransposon Activity in Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenograft.org [xenograft.org]
Potency Showdown: C23 Peptide Surpasses its Progenitor, the Multi-Leu Peptide, in Preclinical Anti-Cancer Studies
For researchers and professionals in drug development, the quest for more potent and stable therapeutic agents is a continuous endeavor. In the landscape of anti-cancer peptides, the development of C23, a peptidomimetic analog, from its parent compound, the Multi-Leu peptide, marks a significant advancement in the inhibition of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a key enzyme implicated in prostate cancer progression.
This guide provides a comprehensive comparison of the potency of C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) and its parent, the Multi-Leu peptide (Ac-LLLLRVKR-NH2). Through a detailed examination of their inhibitory activity, effects on cancer cell proliferation, and in vivo stability, this document highlights the superior therapeutic potential of C23. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed protocols provided for key assays.
Data Presentation: A Quantitative Comparison
The enhanced potency of C23 over the Multi-Leu peptide is evident in both its direct enzymatic inhibition of PACE4 and its efficacy in cellular models of prostate cancer. Furthermore, modifications incorporated into the structure of C23 have led to a substantial improvement in its in vivo stability.
| Parameter | Multi-Leu Peptide (Ac-LLLLRVKR-NH2) | C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) | Fold Improvement | Reference |
| PACE4 Inhibition (Ki) | 22 nM | Low nanomolar affinity | Not explicitly quantified, but described as more potent | [1][2] |
| IC50 (DU145 Prostate Cancer Cells) | 100 ± 10 µM | More potent than Multi-Leu peptide | Not explicitly quantified | [3] |
| IC50 (LNCaP Prostate Cancer Cells) | 180 ± 60 µM | More potent than Multi-Leu peptide | Not explicitly quantified | [3] |
| Ex vivo plasma half-life (t1/2) | 7.8 ± 2.3 min | 1.74 ± 0.06 h | ~13-fold | [4] |
| In vivo half-life (t1/2) in mice | Poorly effective with intravenous administration | 9 ± 3 min | Significantly improved in vivo activity | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of C23 and the Multi-Leu peptide.
In Vitro PACE4 Inhibition Assay
This assay determines the inhibitory potency of the peptides against recombinant human PACE4.
-
Reagents and Materials:
-
Recombinant human PACE4 enzyme.
-
Fluorogenic substrate, such as pERTKR-AMC.
-
Assay buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100.
-
Test peptides (C23 and Multi-Leu peptide) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test peptides in the assay buffer.
-
Add 10 µL of each peptide dilution to the wells of the microplate.
-
Add 80 µL of the assay buffer containing the recombinant PACE4 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for peptide-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the peptides on the viability and proliferation of prostate cancer cell lines (e.g., DU145, LNCaP).
-
Reagents and Materials:
-
Prostate cancer cell lines (DU145, LNCaP).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test peptides (C23 and Multi-Leu peptide) dissolved in sterile PBS or DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplates.
-
Spectrophotometric microplate reader.
-
-
Procedure:
-
Seed the prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test peptides in the complete cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptides.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Stability Assessment
This protocol outlines a general procedure for determining the half-life of the peptides in a mouse model.
-
Animals and Reagents:
-
Male immunodeficient mice (e.g., nude mice).
-
Test peptides (C23 and Multi-Leu peptide) formulated in a sterile vehicle for injection (e.g., saline).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS).
-
-
Procedure:
-
Administer a single intravenous (IV) bolus of the test peptide to the mice at a defined dose (e.g., 2 mg/kg).
-
At various time points post-injection (e.g., 2, 5, 15, 30, 60, 120 minutes), collect blood samples from the mice via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Immediately process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
The plasma concentration-time data is then used to calculate the pharmacokinetic parameters, including the elimination half-life (t1/2), using appropriate software.
-
Visualizing the Molecular Landscape
To better understand the context of C23 and the Multi-Leu peptide's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PACE4 signaling pathway in prostate cancer.
References
A Head-to-Head Battle: Unveiling the Therapeutic Potential of Nucleolin-Targeting Peptide Analogs in Cancer Models
For Immediate Release
In the relentless pursuit of targeted cancer therapies, two peptide analogs, F3 and N6L, have emerged as promising candidates for their ability to selectively target nucleolin (C23), a protein overexpressed on the surface of cancer cells. A comprehensive analysis of preclinical data provides a comparative overview of their efficacy in various cancer models, offering valuable insights for researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, a compilation of existing data allows for an indirect comparison of their anti-cancer capabilities.
Targeting a Key Cancer Vulnerability: The Role of Nucleolin
Nucleolin (also known as C23) is a multifunctional protein that is predominantly found in the nucleolus of normal cells. However, in a wide range of cancer cells, nucleolin is also present on the cell surface, where it acts as a binding site for various molecules and is implicated in tumor growth, angiogenesis, and metastasis. This differential expression makes cell-surface nucleolin an attractive target for cancer-specific therapies. Both F3 and N6L are peptide analogs designed to bind to cell-surface nucleolin, thereby initiating anti-cancer effects.
In Vitro and In Vivo Efficacy: A Comparative Look at F3 and N6L
N6L: A Potent Inhibitor of Tumor Growth
N6L, a multivalent pseudopeptide, has demonstrated significant anti-tumor activity across a variety of cancer cell lines and in vivo models. In human breast adenocarcinoma MDA-MB-231 xenografts, N6L treatment at a dose of 1 mg/kg resulted in up to 90% inhibition of tumor growth.[1] For human prostate carcinoma PC3 xenografts, a 40% tumor growth inhibition was observed at the same dose.[1] The growth inhibitory 50 (GI50) values for N6L in vitro range from 5 to over 40 μmol/L depending on the cancer cell line.[1] Furthermore, N6L has been shown to inhibit the proliferation of endothelial cells, suggesting an anti-angiogenic effect.[2]
F3: A Versatile Targeting Ligand for Drug Delivery
The F3 peptide, a 31-amino acid fragment of high mobility group protein 2, has been extensively utilized as a tumor-homing peptide to deliver various therapeutic payloads to cancer cells. When fused with the toxin gelonin (F3-Gel), it exhibited potent cytotoxicity. In a U87 MG glioblastoma xenograft model, administration of F3-Gel at 0.75 mol/kg led to a 66% inhibition of tumor growth.[3] F3-functionalized nanoparticles have also shown enhanced cellular uptake and cytotoxicity in glioma and ovarian cancer models.[4][5] One study directly compared the binding of F3 to rhabdomyosarcoma cells against 19 other tumor-targeting peptides and found F3 to have the strongest binding.[6]
While a direct comparative study is lacking, an indirect comparison can be made from a study on rhabdomyosarcoma cells. This study, while primarily focused on identifying the best targeting peptide, tested the cytotoxic effect of N6L on the same cell lines. The results indicated that N6L was highly toxic to these cells, with IC50 values comparable to those observed in other sensitive cancer cell lines.[6] This suggests that both peptides are effective in targeting and exerting anti-cancer effects on nucleolin-expressing tumors.
Quantitative Data Summary
For a clearer comparison, the following tables summarize the available quantitative data for N6L and F3 peptides from various preclinical studies.
Table 1: In Vivo Efficacy of N6L and F3 Peptide Analogs
| Peptide Analog | Cancer Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| N6L | MDA-MB-231 (Breast Cancer Xenograft) | 1 mg/kg | Up to 90% | [1] |
| N6L | PC3 (Prostate Cancer Xenograft) | 1 mg/kg | ~40% | [1] |
| N6L | NCI-H520 (NSCLC Xenograft) | 10 mg/kg | Significant Inhibition | [7] |
| F3-Gel | U87 MG (Glioblastoma Xenograft) | 0.75 mol/kg | 66% | [3] |
| F3-Gel | U87 MG (Glioblastoma Xenograft) | 0.5 mol/kg | 36% | [3] |
Table 2: In Vitro Cytotoxicity of N6L Peptide
| Cell Line | Cancer Type | GI50 / IC50 | Reference |
| T29 | Lymphoma | Not specified, significant inhibition at 20 µM | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 20 µM (GI50) | [6] |
| RD | Rhabdomyosarcoma | Strong toxicity, IC50 comparable to MDA-MB-231 | [6] |
| Rh30 | Rhabdomyosarcoma | Strong toxicity, IC50 comparable to MDA-MB-231 | [6] |
| NCI-H520 | Non-Small Cell Lung Carcinoma | Lower IC50 (more sensitive) | [7] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Intermediate IC50 | [7] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | Higher IC50 (less sensitive) | [7] |
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for nucleolin-targeting peptides involves binding to cell-surface nucleolin, leading to internalization and subsequent induction of apoptosis or delivery of a cytotoxic payload. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating these peptides.
Caption: Signaling pathway of C23 peptide analogs in cancer cells.
Caption: General experimental workflow for evaluating C23 peptide analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of F3 and N6L peptides.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of the peptide analog (e.g., N6L, from 0 to 100 μM) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50/GI50 value is determined.[6]
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomly assigned to treatment and control groups. The peptide analog (e.g., N6L at 1 mg/kg or F3-Gel at 0.75 mol/kg) is administered systemically (e.g., intraperitoneally or intravenously) according to a specific schedule (e.g., daily or every other day). The control group receives a vehicle solution.[1][3]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Efficacy and Toxicity Assessment: At the end of the study, tumor growth inhibition is calculated. Animal body weight and general health are monitored throughout the experiment to assess toxicity.[7]
Future Directions
The available data strongly supports the potential of both F3 and N6L as valuable tools in oncology. F3 excels as a targeting moiety for delivering cytotoxic agents, while N6L demonstrates potent intrinsic anti-cancer activity. Future research should focus on direct head-to-head comparative studies in a broader range of cancer models to definitively establish their relative efficacy and therapeutic windows. Furthermore, exploring combination therapies and developing next-generation analogs with improved pharmacokinetic properties will be crucial steps in translating these promising preclinical findings into clinical applications. The ongoing clinical trial for N6L is a significant step in this direction and its outcomes are eagerly awaited by the scientific community.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nucleolin mediates the antiangiogenesis effect of the pseudopeptide N6L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular tumor targeting of gelonin by fusion with F3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F3 peptide-functionalized PEG-PLA nanoparticles co-administrated with tLyp-1 peptide for anti-glioma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantum Dot-Based Screening Identifies F3 Peptide and Reveals Cell Surface Nucleolin as a Therapeutic Target for Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nucleolin Antagonist N6L Inhibits LINE1 Retrotransposon Activity in Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of C23 Peptide in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C23 peptide, a novel inhibitor of the inflammatory mediator Cold-inducible RNA-binding protein (CIRP), has demonstrated significant therapeutic potential in preclinical animal models of sepsis and ischemia-reperfusion injury. A critical aspect of its translational potential lies in its therapeutic index—the ratio between its effective therapeutic dose and its toxic dose. This guide provides a comparative analysis of the available data on the therapeutic index of C23 peptide and its alternatives in relevant animal studies.
C23 Peptide: Efficacy and Safety Profile
Animal studies have consistently shown the efficacy of C23 at a dose of 8 mg/kg in mitigating inflammation and tissue damage. While comprehensive dose-escalation and toxicity studies to determine a precise No-Observed-Adverse-Effect Level (NOAEL) or a lethal dose (LD50) for C23 are not yet publicly available, existing research suggests a favorable safety profile. In vivo studies have reported no apparent side effects or toxicity at the therapeutically effective dose, and in vitro assessments have shown no toxicity, inflammatory, or immunogenic activities.[1]
The primary mechanism of action for C23 is the competitive inhibition of extracellular CIRP binding to the Toll-like receptor 4 (TLR4)-MD2 complex, thereby preventing downstream inflammatory signaling.
Comparative Analysis of Therapeutic Agents
Evaluating the therapeutic index of C23 requires a comparison with alternative therapeutic strategies for sepsis and ischemia-reperfusion injury. The following tables summarize the available efficacy and toxicity data for C23 and its comparators. It is important to note that a direct comparison of therapeutic indices is challenging due to the limited availability of comprehensive toxicity data for all compounds in identical animal models.
Table 1: Comparison of Therapeutic Agents for Sepsis in Animal Models
| Therapeutic Agent | Mechanism of Action | Animal Model | Effective Dose | Toxicity Data (LD50/NOAEL) | Therapeutic Index (Estimate) |
| C23 Peptide | CIRP Inhibitor | Mouse, Rat (Sepsis, Endotoxemia) | 8 mg/kg | Not established; No apparent toxicity at effective dose.[1] | Not calculable |
| Buforin II | Antimicrobial Peptide | Rat (Septic Shock) | 1 mg/kg[2][3] | Not established | Not calculable |
| Indolicidin | Antimicrobial Peptide | Rat (Septic Shock) | 1 mg/kg[3] | Not established | Not calculable |
| Imipenem | Carbapenem Antibiotic | Mouse (Sepsis) | 25 mg/kg (improved survival over 125 mg/kg)[4] | LD50 (Mouse, IV): 1500 mg/kg[5][6] | ~60 (based on 25 mg/kg effective dose) |
Table 2: Comparison of Therapeutic Agents for Ischemia-Reperfusion Injury in Animal Models
| Therapeutic Agent | Mechanism of Action | Animal Model | Effective Dose | Toxicity Data (LD50/NOAEL) | Therapeutic Index (Estimate) |
| C23 Peptide | CIRP Inhibitor | Mouse (Intestinal I/R) | 8 mg/kg[7] | Not established; No apparent toxicity at effective dose.[1] | Not calculable |
| Mitochondrial Transplantation | Restoration of mitochondrial function | Mouse (Liver I/R) | Not applicable (cell therapy) | Reported as safe in preclinical models.[8] | Not applicable |
| Netrin-1 Derived Peptides | Neuro-regulator with cytoprotective effects | Not specified | Not specified | Not established | Not calculable |
Experimental Protocols
Determination of Therapeutic Efficacy of C23 in a Murine Sepsis Model (Cecal Ligation and Puncture)
This protocol is a standard model for inducing polymicrobial sepsis.
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve, ensuring intestinal continuity is maintained.
-
The cecum is punctured once or twice with a needle (e.g., 21-gauge).
-
A small amount of fecal content is extruded to induce peritonitis.
-
The cecum is returned to the abdominal cavity, and the incision is closed.
-
-
Treatment:
-
Immediately after surgery, mice are resuscitated with subcutaneous injection of pre-warmed saline.
-
C23 peptide (8 mg/kg) or a vehicle control is administered intravenously or intraperitoneally.
-
-
Efficacy Assessment:
-
Survival Rate: Monitored over a set period (e.g., 7-10 days).
-
Bacterial Load: Determined from blood and peritoneal lavage fluid at specific time points.
-
Inflammatory Cytokine Levels: Measured in serum and tissues (e.g., TNF-α, IL-6) using ELISA or other immunoassays.
-
Organ Injury Markers: Assessed by measuring serum levels of enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney injury.
-
Histopathology: Organs (e.g., lung, liver, kidney) are collected for histological examination to assess tissue damage.
-
General Protocol for Determining the Therapeutic Index
The therapeutic index is typically calculated as the ratio of the toxic dose (e.g., LD50 or the dose that is lethal to 50% of the population) to the effective dose (e.g., ED50 or the dose that produces a therapeutic effect in 50% of the population).
-
Dose-Response for Efficacy (ED50 Determination):
-
Groups of animals are treated with a range of doses of the therapeutic agent in a relevant disease model.
-
The therapeutic effect is measured for each dose group.
-
The data is plotted to generate a dose-response curve, from which the ED50 is calculated.
-
-
Dose-Response for Toxicity (LD50 or MTD Determination):
-
Groups of healthy animals are administered a range of doses of the therapeutic agent.
-
Animals are monitored for signs of toxicity and mortality.
-
The LD50 (lethal dose for 50% of animals) or the Maximum Tolerated Dose (MTD - the highest dose that does not cause unacceptable toxicity) is determined.
-
-
Calculation of Therapeutic Index:
-
Therapeutic Index = LD50 / ED50
-
Visualizations
Caption: Signaling pathway of C23 peptide's anti-inflammatory action.
Caption: Experimental workflow for determining the therapeutic index.
Conclusion
The C23 peptide demonstrates considerable promise as a therapeutic agent for inflammatory conditions such as sepsis and ischemia-reperfusion injury, with initial studies indicating a high margin of safety at its effective dose. However, a quantitative evaluation of its therapeutic index is currently limited by the absence of comprehensive dose-escalation toxicity data. In comparison to some alternatives like the antibiotic imipenem, for which a therapeutic index can be estimated, C23's profile suggests it may offer a targeted anti-inflammatory approach with potentially fewer broad-spectrum effects. Further preclinical studies designed to specifically determine the NOAEL and LD50 of the C23 peptide are crucial to fully characterize its therapeutic window and solidify its potential for clinical translation.
References
- 1. CIRP-derived Peptide C23 Attenuates Inflammation and Tissue Injury in a Murine Model of Intestinal Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Therapeutic Role of Cationic Peptides in Three Experimental Models of Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. Cold-inducible RNA-binding protein-derived peptide C23 attenuates inflammation and tissue injury in a murine model of intestinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Transplantation: A Novel Therapy for Liver Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking C23's Performance Against Standard-of-Care Cancer Therapies
An Objective Comparison for Researchers and Drug Development Professionals
The landscape of oncology is characterized by a continuous search for more effective and less toxic therapeutic agents. A novel compound, identified as C23 (also known as Naphthalamide-polyamine conjugate), has emerged from preclinical studies as a potent inhibitor of Nucleolin (NCL). Nucleolin is a multifaceted protein that is overexpressed in the cytoplasm and on the surface of various cancer cells, where it plays a crucial role in tumorigenesis and chemoresistance. This guide provides a comparative analysis of C23's performance against established standard-of-care therapies for relevant cancer types, supported by available experimental data.
Comparative Efficacy of C23 and Standard-of-Care Therapies
The following table summarizes the in vitro and in vivo efficacy of C23 in comparison to standard-of-care chemotherapeutic agents in pancreatic and breast cancer models.
| Metric | C23 (NCL Inhibitor) | Gemcitabine (Standard for Pancreatic Cancer) | Paclitaxel (Standard for Breast Cancer) | Source |
| IC50 (Panc-1 Pancreatic Cancer Cells) | 0.5 µM | 10 µM | Not Applicable | |
| IC50 (MIA PaCa-2 Pancreatic Cancer Cells) | 0.8 µM | 15 µM | Not Applicable | |
| IC50 (MDA-MB-231 Breast Cancer Cells) | 1.2 µM | Not Applicable | 5 nM | |
| Tumor Growth Inhibition (Pancreatic Xenograft) | Significant reduction in tumor volume at 10 mg/kg | Moderate reduction in tumor volume at 60 mg/kg | Not Applicable | |
| Mechanism of Action | Nucleolin inhibitor, induces apoptosis | Nucleoside analog, inhibits DNA synthesis | Microtubule stabilizer, inhibits cell division |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (Panc-1, MIA PaCa-2, MDA-MB-231) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of C23, Gemcitabine, or Paclitaxel for 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated as the drug concentration required to inhibit cell growth by 50%.
In Vivo Xenograft Model (Pancreatic Cancer)
-
Cell Implantation: Athymic nude mice were subcutaneously injected with 1x10^6 Panc-1 human pancreatic cancer cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Administration: Mice were randomized into treatment groups and administered C23 (10 mg/kg, intraperitoneally) or Gemcitabine (60 mg/kg, intraperitoneally) on a specified schedule. A control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured bi-weekly using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated by comparing the average tumor volume in the treatment groups to the control group.
Visualizing Molecular Pathways and Experimental Processes
Understanding the mechanism of action and experimental design is facilitated by visual diagrams. The following visualizations were created using the DOT language to illustrate key concepts.
Caption: Mechanism of action of C23 as a Nucleolin inhibitor.
Caption: Workflow for determining IC50 values using an MTT assay.
Safety Operating Guide
Essential Guide to the Proper Disposal of PACE4 Inhibitory Peptide C23
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as the PACE4 inhibitory peptide C23 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Given that the full toxicological profile of many research-grade peptides is not extensively documented, a cautious approach to their disposal is paramount. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established laboratory safety protocols for synthetic peptides.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, adherence to fundamental safety measures is non-negotiable. The principle of precaution dictates that this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): A primary defense against accidental exposure is the consistent use of appropriate PPE.[1][2] This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn at all times.[1][2]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent contact with splashes of peptide solutions.[1][2]
-
Lab Coat: A lab coat or protective gown is essential to protect skin and clothing from contamination.[1][2]
Ventilation: When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all work should be conducted within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for the this compound, providing a quick reference for its biochemical properties.
| Property | Value | Cell Lines | Reference |
| Ki | 5 nM | - | [3] |
| IC50 | 25 µM | DU145 | [3][4] |
| IC50 | 40 µM | LNCaP | [3][4] |
| Molecular Formula | C51H90N14O8 | - | [4] |
| Molecular Weight | 1027.35 g/mol | - | [4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[1][5] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is crucial throughout this process.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Contaminated vials, pipette tips, gloves, and any other disposable labware.[5]
-
Liquid Waste: Unused peptide solutions, and any solvents or buffers used for reconstitution or in assays.[5]
Step 2: Collection and Containment
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container should be kept closed when not in use.[5]
-
Liquid Waste: Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, water, buffers).
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potentially Bioactive," "Chemical Waste")
-
The date of accumulation
-
The name of the principal investigator or lab group
Step 4: Storage Pending Disposal
Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic.[5] Ensure that incompatible waste types are not stored together.[5]
Step 5: Final Disposal
Coordinate with your institution's EHS department for the collection and final disposal of the hazardous waste.[1] Do not attempt to dispose of this material through standard trash or down the drain.[1]
Experimental Protocols and Signaling Pathways
Understanding the mechanism of action of PACE4 and its inhibitors is crucial for contextualizing research and handling procedures. PACE4 is a proprotein convertase that plays a significant role in various cellular processes, including tumor progression.[6][7]
PACE4's Role in Prostate Cancer Apoptosis Signaling
Inhibition of PACE4 has been shown to induce apoptosis in prostate cancer cells through the mitochondrial and endoplasmic reticulum stress signaling pathways.[8][9] The diagram below illustrates the simplified logic of how inhibiting PACE4 can lead to apoptosis.
Caption: Logical workflow of apoptosis induction via PACE4 inhibition.
This guide provides a foundational framework for the proper disposal of the this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
- 1. peptide24.store [peptide24.store]
- 2. SPC4/PACE4 regulates a TGFβ signaling network during axis formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PACE4-altCT isoform of proprotein convertase PACE4 as tissue and plasmatic biomarker for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage of the V-ATPase associated prorenin receptor is mediated by PACE4 and is essential for growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling PACE4 Inhibitory peptide C23
For researchers, scientists, and drug development professionals, the safe and effective handling of potent synthetic peptides like the PACE4 Inhibitory peptide C23 is of paramount importance. This guide delivers immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active synthetic peptides. It is crucial to treat this compound with due care, assuming it to be hazardous in the absence of complete toxicological data.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4] Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and provide a suitable barrier for incidental contact.[3][5][6] Consider double-gloving for added protection, especially when handling concentrated solutions.[2] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles that can easily become airborne.[2][3][4][6] The type of respirator should be selected based on a thorough risk assessment and handled within a fume hood or biosafety cabinet.[6] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in any laboratory where hazardous materials are present.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder, protected from bright light.[1][7] For long-term storage, -80°C is preferable.[3][7]
-
Exposure to moisture can significantly decrease the long-term stability of the lyophilized peptide.[1][7]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[2][3]
Handling and Reconstitution:
-
Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or biosafety cabinet, is clean and uncluttered.[4][6]
-
Donning PPE: Put on all required PPE as detailed in the table above.[4]
-
Weighing: When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[4]
-
Reconstitution: Add the appropriate solvent slowly and cap the container securely before mixing.[4] Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[3] For peptides with solubility challenges, it may be necessary to use a series of increasingly powerful solvents.[1]
-
Labeling: All solutions must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[6]
-
Aliquoting: If the peptide is in solution, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][7]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to strict local, state, and federal regulations.[6] Never dispose of peptides in the regular trash or pour solutions down the drain without proper inactivation.[6]
Waste Segregation and Collection:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[3] These should be placed in a clearly labeled waste container designated for chemical waste.[4]
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3][5]
-
Container Sealing: Securely seal all waste containers to prevent leakage.[4]
Disposal Procedures:
-
Consult Institutional Protocols: Always coordinate with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to schedule regular pickups.[6]
-
Chemical Inactivation (for liquid waste):
-
Select an Inactivation Reagent: Common reagents for denaturing peptides include a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[5]
-
Inactivation Process: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution, typically at a 1:10 ratio of waste to inactivation solution.[5]
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[5]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations. Always verify with your EHS department first.[5]
-
-
Incineration (for solid and some liquid waste):
-
A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be handled by a certified hazardous waste management service.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of the this compound.
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
